molecular formula C10H14BrN B1268459 4-Bromo-2,6-diethylaniline CAS No. 56746-19-1

4-Bromo-2,6-diethylaniline

Cat. No.: B1268459
CAS No.: 56746-19-1
M. Wt: 228.13 g/mol
InChI Key: BEJYDMQQZUACPW-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diethylaniline (CAS 56746-19-1) is a halogenated and alkyl-substituted aniline that serves as a valuable building block in organic synthesis and pharmaceutical research . Its molecular formula is C₁₀H₁₄BrN, with a molecular weight of 228.13 g/mol . The compound is characterized by a bromine atom at the para position and two ethyl groups at the ortho positions relative to the amino group . This specific arrangement is significant: the bromine atom provides a versatile handle for key cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex molecular architectures . Simultaneously, the two ortho-ethyl groups exert considerable steric hindrance, which can protect the amino group and influence both the reactivity and the overall geometry of the molecule, a critical feature in the design of specialized ligands and functional materials . In applied research, this compound is notably employed in the synthesis of substituted indazole and benzoxazolone amino acids, which act as D-tyrosine surrogates in the development of highly potent calcitonin gene-related peptide (CGRP) receptor antagonists . The compound typically appears as a light yellow to brown clear liquid and should be stored refrigerated (0-10°C) under an inert atmosphere, protected from light and air due to its sensitivity . Please be advised: This product is intended for research and further manufacturing applications only. It is not designed or approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14BrN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJYDMQQZUACPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346353
Record name 4-Bromo-2,6-diethylaniline
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Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56746-19-1
Record name 4-Bromo-2,6-diethylaniline
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Record name 4-Bromo-2,6-diethylaniline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromo-2,6-diethylaniline (CAS No: 56746-19-1). The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and materials science.

Core Chemical Properties

This compound is a substituted aniline derivative characterized by a bromine atom at the para position and two ethyl groups flanking the amino group. These structural features impart specific reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄BrN[1][2]
Molecular Weight 228.13 g/mol [1][2]
Appearance Light yellow to Brown clear liquid[1]
Boiling Point 134 °C at 3 mmHg[1]
Specific Gravity 1.33 (20/20)
Refractive Index 1.58[1]
Purity >98.0% (GC)[1]
CAS Number 56746-19-1[1][2]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are available.[3][4]

  • ¹H NMR: Spectra confirm the presence of aromatic protons, the amine protons, and the characteristic signals of the two ethyl groups.[3][4]

  • ¹³C NMR: Spectra are available for detailed structural elucidation.

  • IR Spectroscopy: Data is available to identify functional groups.[3]

  • Mass Spectrometry: MS data confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the electrophilic bromination of 2,6-diethylaniline. The steric hindrance from the two ethyl groups directs the incoming electrophile (bromine) to the para position of the aromatic ring.

General Synthesis Protocol

A common method for the synthesis of similar compounds like 4-bromo-2,6-dimethylaniline involves the direct bromination of the corresponding aniline derivative.[5][6] The following is a generalized protocol adapted for this compound.

Materials:

  • 2,6-diethylaniline

  • Liquid Bromine (Br₂)

  • Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Petroleum Ether

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Amine Salt Formation: 2,6-diethylaniline is dissolved in an aqueous solution of hydrochloric acid to form the corresponding anilinium salt. This step passivates the amino group and prevents side reactions.[5]

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermic bromination reaction.[5]

  • Bromination: A solution of liquid bromine is added dropwise to the cooled reaction mixture over a period of several hours. The slow addition is critical to ensure selective monobromination at the para position and to suppress the formation of by-products.[5]

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC), using a solvent system such as ethyl acetate/petroleum ether.[5]

  • Work-up: Upon completion, the acidic solution is neutralized by the slow addition of a saturated sodium carbonate solution until the pH is greater than 12. This deprotonates the anilinium salt, yielding the free aniline as an oily substance.[5]

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like petroleum ether.[5]

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as petroleum ether, at low temperatures to obtain the final product as a liquid.[5]

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is illustrated below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 2,6-diethylaniline dissolve Dissolve in HCl(aq) to form anilinium salt start->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_br2 Slowly add liquid Bromine (Br₂) cool->add_br2 monitor Monitor reaction via TLC add_br2->monitor neutralize Neutralize with Na₂CO₃ solution monitor->neutralize extract Extract with Petroleum Ether neutralize->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under vacuum dry->concentrate purify Purify by recrystallization concentrate->purify end_product Final Product: this compound purify->end_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its amino and bromo functional groups.

Chemical Reactivity
  • Amino Group: The amino group can undergo various reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities.

  • Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). This enables the formation of new carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • CGRP Receptor Antagonists: It is used in the synthesis of substituted indazole and benzoxazolone amino acids, which are utilized as D-tyrosine surrogates in the development of highly potent calcitonin gene-related peptide (CGRP) receptor antagonists.[7] CGRP antagonists are a class of drugs used for the treatment of migraines.

  • Organic Synthesis: It is a valuable starting material for creating a wide range of specialty chemicals and is used in proteomics research.[2] The presence of both a nucleophilic amine and a handle for cross-coupling (bromine) makes it a strategic component in multistep syntheses.

Role as a Chemical Intermediate

The diagram below illustrates the role of this compound as a versatile chemical intermediate.

Chemical_Intermediate Role of this compound in Synthesis cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions start_node This compound diazotization Diazotization start_node->diazotization HNO₂ acylation Acylation start_node->acylation Acyl Chloride suzuki Suzuki Coupling start_node->suzuki Boronic Acid, Pd catalyst buchwald Buchwald-Hartwig Amination start_node->buchwald Amine, Pd catalyst end_product Complex Target Molecules (e.g., CGRP Antagonists) diazotization->end_product acylation->end_product suzuki->end_product buchwald->end_product

Caption: Reactivity of this compound as a versatile chemical intermediate.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following table summarizes the key safety information.

CategoryInformationSource(s)
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Precautionary Statements P261: Avoid breathing dust, fumes, gas, mist, vapours, spray. P264: Wash thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[1]
Signal Word Warning[1]
Storage Conditions Refrigerated (0-10°C). Store under an inert gas.[1]
Conditions to Avoid Light sensitive, Air sensitive, Heat sensitive.[1]

It is strongly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

A Technical Guide to 4-Bromo-2,6-diethylaniline: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2,6-diethylaniline, a key chemical intermediate. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and explores its application in the development of therapeutic agents, specifically as a building block for calcitonin gene-related peptide (CGRP) receptor antagonists.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 228.13 g/mol [1]
Molecular Formula C₁₀H₁₄BrN[1]
CAS Number 56746-19-1[1]
Boiling Point 134 °C at 3 mmHg
Physical Form Light yellow to brown clear liquid
Purity >98.0% (GC)

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, derived from established procedures for the bromination of 2,6-dialkylanilines.

Objective: To synthesize this compound via the bromination of 2,6-diethylaniline.

Materials:

  • 2,6-diethylaniline

  • Hydrochloric acid

  • Liquid bromine

  • Saturated sodium carbonate solution

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Ice

Procedure:

  • Acidification: In a reaction vessel, slowly add a solution of hydrochloric acid (20 ml) and water (200 ml) to 12.4 g (102 mmol) of 2,6-diethylaniline with stirring. Continue addition until the pH of the reaction system is less than 2.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Bromination: Over a period of 2 hours, slowly introduce liquid bromine vapor to the reaction system. The slow addition is crucial to control the reaction rate and minimize the formation of by-products.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an eluent of ethyl acetate and petroleum ether (1:8 v/v).

  • Isolation of Intermediate: Upon completion of the reaction, a significant amount of pinkish-white precipitate will have formed. Filter the solid from the reaction mixture.

  • Neutralization and Extraction: Slowly add saturated sodium carbonate aqueous solution to the filtered solid until the pH is greater than 12. This will generate a red, oily substance. Extract the organic phase using petroleum ether (3 x 50 ml).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution.

  • Crystallization and Purification: Freeze the concentrated solution overnight to induce crystallization. This should yield purple, needle-shaped crystals. The product can be further purified by recrystallization from petroleum ether. For optimal crystal growth, a long period of cooling at a low temperature (e.g., 12 hours at -10°C) is recommended.

Application in Drug Development: Synthesis of CGRP Receptor Antagonists

This compound is a valuable building block in the synthesis of substituted indazole and benzoxazolone amino acids. These, in turn, act as D-tyrosine surrogates in the creation of highly potent calcitonin gene-related peptide (CGRP) receptor antagonists[2].

Below is a diagram illustrating the logical relationship of this compound as a starting material in the synthesis of CGRP receptor antagonists.

G A This compound B Substituted Indazole & Benzoxazolone Amino Acids A->B Synthesis C D-Tyrosine Surrogates B->C Serve as D CGRP Receptor Antagonists C->D Incorporated into

Caption: Synthetic pathway from this compound to CGRP antagonists.

Role in CGRP Signaling Pathway Inhibition

CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraines. CGRP receptor antagonists, synthesized using intermediates like this compound, are designed to block the CGRP signaling pathway, thereby providing therapeutic relief.

The following diagram illustrates the mechanism of action of a CGRP receptor antagonist.

G cluster_0 Normal CGRP Signaling cluster_1 Inhibition by Antagonist CGRP CGRP Receptor CGRP Receptor CGRP->Receptor Binds to Signal Migraine Signaling Cascade Receptor->Signal Antagonist CGRP Receptor Antagonist (Synthesized from This compound) BlockedReceptor Blocked CGRP Receptor Antagonist->BlockedReceptor Blocks NoSignal No Migraine Signal BlockedReceptor->NoSignal CGRP_2 CGRP CGRP_2->BlockedReceptor Binding Prevented

Caption: Mechanism of CGRP receptor antagonist action in migraine therapy.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-2,6-diethylaniline, an important intermediate in organic synthesis. This document details the synthetic route from 2,6-diethylaniline, including a step-by-step experimental protocol. Furthermore, it outlines the key characterization data, including spectroscopic and physical properties, to ensure accurate identification and quality assessment of the final compound.

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 2,6-diethylaniline. The directing effects of the amino and ethyl groups on the aromatic ring favor the substitution at the para position. To ensure selective monobromination and to control the reactivity of the aniline derivative, the reaction is typically carried out in an acidic medium at a controlled temperature.

A detailed experimental protocol, adapted from the synthesis of the analogous 4-bromo-2,6-dimethylaniline, is provided below.[1] This procedure involves the in-situ formation of the anilinium salt to moderate the activating effect of the amino group and prevent over-bromination.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Diethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Liquid Bromine (Br₂)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Petroleum Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diethylaniline (e.g., 10.0 g, 67.0 mmol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 150 mL).

  • Cool the stirred solution to 0 °C using an ice bath. The pH of the solution should be less than 2.

  • Slowly add liquid bromine (e.g., 11.8 g, 73.8 mmol) dropwise to the cooled solution over a period of approximately 2 hours. A method that delivers liquid bromine vapor to the reaction mixture is preferred to control the reaction rate and minimize side products.[1][2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate and petroleum ether (e.g., 1:8 v/v).[1]

  • Upon completion of the reaction, a significant amount of pinkish-white precipitate should be observed.[1] Filter the solid product using a Büchner funnel.

  • Transfer the collected solid to a beaker and slowly add a saturated aqueous solution of sodium carbonate to neutralize the mixture until the pH is greater than 12. This will generate a reddish oily substance.

  • Extract the organic product with petroleum ether (e.g., 3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • For purification, recrystallize the crude product from petroleum ether. It is recommended to allow the hot saturated solution to cool slowly and stand at a low temperature (e.g., -10 °C) for an extended period (e.g., 12 hours) to promote the formation of well-defined crystals.[1]

  • Isolate the purified crystals by vacuum filtration.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₄BrN[3]
Molecular Weight 228.13 g/mol [3]
Appearance Light yellow to brown clear liquid[4]
Boiling Point 134 °C at 3 mmHg[4][5]
Refractive Index 1.58[4][5]

Note: The melting point for the analogous compound, 4-bromo-2,6-dimethylaniline, is reported to be in the range of 46-53 °C.[6][7]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05s2HAromatic H
~3.58br s2HNH₂
~2.45q4H-CH₂-
~1.22t6H-CH₃

Solvent: CDCl₃. The chemical shifts are approximate and based on available spectral data.[8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppmAssignment
~142.1C-NH₂
~131.5C-Br
~129.8Aromatic CH
~124.5C-CH₂CH₃
~24.5-CH₂-
~13.0-CH₃

Predicted chemical shifts based on structure and data for analogous compounds.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3500N-H stretch (asymmetric and symmetric)
2850-2970C-H stretch (aliphatic)
1600-1620N-H bend
1450-1500C=C stretch (aromatic)
1000-1100C-N stretch
500-600C-Br stretch

Expected characteristic absorption bands.

Mass Spectrometry (MS)

m/zAssignment
227/229[M]⁺ (presence of Br isotopes)
212/214[M-CH₃]⁺
198/200[M-C₂H₅]⁺

Expected fragmentation pattern showing the molecular ion peak with the characteristic isotopic pattern for bromine.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway 2,6-Diethylaniline 2,6-Diethylaniline reagents Br₂, HCl (aq) 0 °C to RT 2,6-Diethylaniline->reagents This compound This compound reagents->this compound caption Synthesis of this compound via Electrophilic Bromination. Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 2,6-Diethylaniline in aq. HCl cool Cool to 0 °C start->cool bromination Slowly add Bromine cool->bromination react Stir at Room Temperature (Monitor by TLC) bromination->react filter_solid Filter Precipitate react->filter_solid neutralize Neutralize with Na₂CO₃ filter_solid->neutralize extract Extract with Petroleum Ether neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Petroleum Ether concentrate->recrystallize isolate Isolate Pure Crystals recrystallize->isolate Final Product Final Product isolate->Final Product caption Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,6-diethylaniline. The document details the expected chemical shifts, multiplicities, and coupling constants, and outlines a standard experimental protocol for the acquisition of the spectrum. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the aromatic, amino, methylene, and methyl protons. Due to the symmetrical nature of the molecule, the two ethyl groups and the two aromatic protons are chemically equivalent. The spectral data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.

Proton Type Chemical Shift (δ) / ppm Multiplicity Integration Coupling Constant (J) / Hz
Aromatic (Ar-H)~ 7.05Singlet (s)2H-
Amino (NH₂)~ 3.58Broad Singlet (br s)2H-
Methylene (-CH₂)~ 2.45Quartet (q)4H~ 7.5
Methyl (-CH₃)~ 1.22Triplet (t)6H~ 7.5

Interpretation of the Spectrum

The singlet at approximately 7.05 ppm, integrating to two protons, is assigned to the aromatic protons at the C3 and C5 positions.[1] The introduction of the bromine atom at the C4 position renders these two protons chemically equivalent, resulting in a single peak.[1] The amino protons typically appear as a broad singlet around 3.58 ppm due to quadrupole broadening and potential chemical exchange.

The ethyl groups give rise to a characteristic quartet and triplet pattern. The methylene protons (-CH₂), adjacent to the aromatic ring and coupled to the three methyl protons, appear as a quartet at approximately 2.45 ppm. The terminal methyl protons (-CH₃) are split by the two methylene protons into a triplet at around 1.22 ppm. The coupling constant for both the quartet and the triplet is expected to be in the typical range for free-rotating alkyl chains, approximately 7.5 Hz.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

3.2. Spectrometer Setup and Data Acquisition

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming on the locked signal to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: A sweep width of approximately 12 ppm, centered around 6 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses.

    • Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the different proton environments as discussed in this guide.

Caption: Molecular structure and proton environments of this compound.

References

Mass spectrum analysis of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrum Analysis of 4-Bromo-2,6-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization mass spectrum of this compound. Due to the limited availability of public domain spectra for this specific compound, this guide is based on established fragmentation principles of aromatic amines, particularly halogenated and alkyl-substituted anilines. The content herein serves as a robust resource for the identification, characterization, and quality control of this compound and structurally related compounds in a research and development setting.

The mass spectrum of this compound (C₁₀H₁₄BrN, molecular weight: ~228.13 g/mol ) under electron ionization (EI) is predicted to exhibit a characteristic fragmentation pattern dominated by the influence of the bromine atom and the diethyl-substituted aromatic ring.[1] Aromatic compounds are known to produce relatively stable molecular ions.[1]

Molecular Ion Peak (M⁺): The molecular ion peak is expected to be a prominent feature in the spectrum. Due to the presence of bromine, this peak will appear as a doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. Therefore, two distinct peaks will be observed at m/z 227 and 229.

Key Fragmentation Pathways:

  • Alpha-Cleavage (α-Cleavage): The most significant fragmentation for alkyl-substituted anilines is the cleavage of the C-C bond beta to the aromatic ring (alpha to the nitrogen's influence on the ring). This results in the loss of a methyl radical (•CH₃) from one of the ethyl groups, leading to the formation of a stable benzylic-type cation. This is often the base peak in the spectrum of diethyl-substituted anilines.

  • Loss of a Neutral Alkene: A common rearrangement for alkyl-substituted aromatics involves the loss of a neutral alkene molecule, in this case, ethene (C₂H₄), through a McLafferty-type rearrangement or similar process.

  • Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical (•Br).

  • Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged species, though these are typically of lower intensity.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment Ion StructureFragmentation PathwayPredicted Relative Abundance
227229[C₁₀H₁₄⁷⁹BrN]⁺ / [C₁₀H₁₄⁸¹BrN]⁺Molecular Ion (M⁺)High
212214[M - CH₃]⁺α-Cleavage, loss of a methyl radicalVery High (likely Base Peak)
199201[M - C₂H₄]⁺Loss of neutral etheneModerate
148-[M - Br]⁺Loss of a bromine radicalModerate to Low
133-[M - Br - CH₃]⁺Loss of Br followed by loss of CH₃Low
120-[M - Br - C₂H₄]⁺Loss of Br followed by loss of etheneLow

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Dissolve an accurately weighed sample of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a series of calibration standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Internal Standard: For quantitative analysis, a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all samples and standards.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic amines.

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Mode: Splitless for trace analysis, or a split ratio of 20:1 for more concentrated samples.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-350.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Mandatory Visualizations

Proposed Fragmentation Pathway

Fragmentation_Pathway M [C10H14BrN]+• m/z = 227/229 F1 [C9H11BrN]+• m/z = 212/214 M->F1 - •CH3 F2 [C8H10BrN]+• m/z = 199/201 M->F2 - C2H4 F3 [C10H14N]+ m/z = 148 M->F3 - •Br

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Prepare Dilutions B->C D Inject Sample into GC C->D E Separation on Column D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J K Final Report J->K Structural Elucidation

Caption: Workflow for GC-MS analysis of this compound.

References

Navigating the Solubility Landscape of 4-Bromo-2,6-diethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,6-diethylaniline, a key intermediate in various synthetic applications. Recognizing the limited availability of specific quantitative solubility data in public literature, this document consolidates known qualitative information and presents detailed, adaptable experimental protocols for its empirical determination. Furthermore, this guide illustrates a representative synthetic pathway where this compound serves as a crucial building block.

Solubility Profile of this compound

The molecular structure of this compound, characterized by a substituted aromatic ring, suggests a general inclination towards solubility in organic solvents over aqueous media. While precise quantitative data is scarce, a qualitative summary can be inferred from available chemical information and the behavior of analogous compounds.

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Chloroform, DichloromethaneSlight to ModerateThe molecule's overall nonpolar character, with some dipole moment from the C-Br and C-N bonds, allows for favorable interactions.
Polar Protic Methanol, EthanolSlightThe amino group can participate in hydrogen bonding, but the bulky ethyl groups and the bromine atom reduce overall polarity, limiting solubility.
Nonpolar Hexane, TolueneLikely SolubleThe nonpolar aromatic ring and alkyl groups are expected to interact favorably with nonpolar solvents through London dispersion forces.
Aqueous WaterInsolubleThe large, hydrophobic nature of the molecule significantly outweighs the hydrogen bonding potential of the amine group, leading to poor aqueous solubility.

Experimental Protocol for Solubility Determination: Gravimetric Method

For applications requiring precise solubility values, direct experimental determination is essential. The gravimetric method is a reliable and straightforward approach to quantify the solubility of a solid compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with sealed caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the controlled temperature for at least 4 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

  • Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination: Once the solvent has completely evaporated, re-weigh the dish containing the dried solute.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of dried solute (g)) / (Volume of supernatant collected (L))

G Workflow for Gravimetric Solubility Determination A 1. Sample Preparation (Excess solute in known volume of solvent) B 2. Equilibration (Thermostatic shaker, 24-48h) A->B C 3. Phase Separation (Settle for >4h) B->C D 4. Sample Collection (Filter supernatant) C->D E 5. Solvent Evaporation (Nitrogen stream or vacuum oven) D->E F 6. Mass Determination (Weigh dried solute) E->F G 7. Calculation (Solubility in g/L) F->G

Workflow for Gravimetric Solubility Determination

Application in Chemical Synthesis: A Representative Workflow

Substituted anilines, such as this compound, are valuable intermediates in organic synthesis, particularly in the development of chemical probes and pharmaceutical compounds. The bromo- and amino-moieties serve as handles for further functionalization, for instance, through cross-coupling reactions and amide bond formations.

Protocol: Synthesis of a Hypothetical Chemical Probe Intermediate

This protocol outlines a general two-step synthesis where this compound is first subjected to a Suzuki-Miyaura cross-coupling reaction, followed by acylation of the amine.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Acyl chloride or carboxylic acid with a coupling agent (e.g., EDC)

  • Organic solvents for workup and purification

Methodology:

  • Suzuki-Miyaura Coupling:

    • In an inert atmosphere, dissolve this compound, the arylboronic acid, and the palladium catalyst in the solvent mixture.

    • Add the base and heat the reaction mixture to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

    • Purify the coupled product by column chromatography.

  • Acylation:

    • Dissolve the purified product from the previous step in a suitable aprotic solvent.

    • If using an acyl chloride, add it dropwise at a controlled temperature (e.g., 0 °C).

    • If using a carboxylic acid, add the coupling agent and the acid.

    • Stir the reaction until completion, as monitored by TLC.

    • Perform an appropriate workup to isolate the crude product.

    • Purify the final compound by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Synthesis Workflow Using this compound cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Acylation A This compound + Arylboronic Acid B Pd Catalyst, Base, Heat A->B Reaction Conditions C Coupled Biaryl Amine B->C Formation D Coupled Biaryl Amine Purification1 Purification (Chromatography) C->Purification1 E Acyl Chloride or Carboxylic Acid + Coupling Agent D->E Reacts with F Final Product (Amide) E->F Formation Purification2 Purification (Chromatography/Recrystallization) F->Purification2 Purification1->D Characterization Characterization (NMR, MS) Purification2->Characterization

General Synthesis Workflow

Spectroscopic Profile of 2,6-diethyl-4-bromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diethyl-4-bromoaniline, a key intermediate in various synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by consolidating its spectral characteristics, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2,6-diethyl-4-bromoaniline.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.05s2HAr-H
3.58s2H-NH₂
2.45q4H-CH₂-
1.22t6H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~143C-NH₂
~130C-Br
~128Ar-C
~125Ar-C
~24-CH₂-
~14-CH₃

Note: Predicted values are based on the analysis of 4-bromoaniline and 2,6-diethylaniline due to the limited availability of experimental data for the target compound.

Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3440-3300Strong, SharpN-H Stretch (asymmetric and symmetric)
3050-3000MediumAromatic C-H Stretch
2965-2850StrongAliphatic C-H Stretch
1620-1580StrongN-H Scissoring / Aromatic C=C Stretch
1470-1430MediumCH₂ Bend
1380-1365MediumCH₃ Bend
1260-1000StrongC-N Stretch
860-800StrongC-H Out-of-plane Bend (para-substitution)
600-500Medium-StrongC-Br Stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
22983.6[M+2]⁺ (with ⁸¹Br)
22785.4[M]⁺ (with ⁷⁹Br)
21496.6[M-CH₃]⁺ (with ⁸¹Br)
212100.0[M-CH₃]⁺ (with ⁷⁹Br)
13371.8[M-Br-C₂H₅]⁺
13225.6[M-Br-C₂H₆]⁺
11711.9[C₉H₁₃]⁺
9110.2[C₇H₇]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: A sample of approximately 5-10 mg of 2,6-diethyl-4-bromoaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard single-pulse experiment is performed.

    • Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.

    • The spectral width is set to approximately 220 ppm.

    • A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As 2,6-diethyl-4-bromoaniline is a solid at room temperature, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: A mass spectrum is generated, which is a plot of the relative ion abundance versus the m/z ratio.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample 2,6-diethyl-4-bromoaniline NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Direct Insertion or GC Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data FT-IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Physical and chemical properties of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and applications of 4-Bromo-2,6-diethylaniline. The information is tailored for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Core Properties of this compound

This compound is a substituted aniline derivative with significant applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its chemical structure features a bromine atom at the para-position and two ethyl groups at the ortho-positions relative to the amino group on the benzene ring.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 56746-19-1[1][2][3]
IUPAC Name This compound
Synonyms 2,6-Diethyl-4-bromoaniline[1][2]
Molecular Formula C₁₀H₁₄BrN[1][3]
Molecular Weight 228.13 g/mol [1][3]
Appearance Light yellow to brown clear liquid[1][2]
Boiling Point 134 °C at 3 mmHg[1][4]
Density 1.33 g/cm³[4]
Refractive Index 1.58[1]
Solubility Slightly soluble in Chloroform and Methanol[4]
Purity >98.0% (GC)[1][2]
Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound.

ParameterValue
Solvent CDCl₃[5]
Reference TMS[5]
Temperature 297K[5]
Chemical Shift (ppm) 7.048 (A), 3.58 (B), 2.448 (C), 1.219 (D)[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-bromoanilines is through the electrophilic bromination of the corresponding aniline. The following protocol is a representative procedure for the synthesis of 4-bromo-2,6-dialkylanilines.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Isolation cluster_3 Purification start Dissolve 2,6-diethylaniline in a suitable solvent add_acid Add excess hydrochloric acid to form the anilinium salt start->add_acid cool Cool the reaction mixture to 0 °C in an ice bath add_acid->cool add_bromine Slowly add liquid bromine or bromine vapor cool->add_bromine react Allow the reaction to proceed at room temperature add_bromine->react monitor Monitor reaction progress using TLC react->monitor precipitate Observe for the formation of a precipitate monitor->precipitate filter Filter the solid product precipitate->filter neutralize Neutralize with a saturated sodium carbonate solution filter->neutralize extract Extract the product with an organic solvent (e.g., petroleum ether) neutralize->extract dry Dry the organic phase with sodium sulfate extract->dry concentrate Concentrate the solution under vacuum dry->concentrate crystallize Induce crystallization by cooling concentrate->crystallize final_product Obtain pure this compound crystallize->final_product

Caption: A logical workflow for the synthesis of this compound.

Methodology:

  • Salt Formation: 2,6-diethylaniline is dissolved in an aqueous medium, and excess hydrochloric acid is added to protonate the amino group, forming the anilinium salt. This step is crucial for directing the bromination to the para position.[7]

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath to control the exothermic reaction.[7]

  • Bromination: Liquid bromine or bromine vapor is added slowly to the cooled solution over a period of time (e.g., 2 hours).[7] The reaction progress is monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion, a precipitate is typically formed. The solid is filtered and then neutralized with a saturated aqueous solution of sodium carbonate to deprotonate the anilinium salt and liberate the free amine.[7]

  • Extraction and Purification: The product is extracted into an organic solvent like petroleum ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization, often by cooling a hot saturated solution to a low temperature (e.g., -10 °C) for an extended period (e.g., 12 hours) to yield pure crystals.[7]

Chemical Reactivity and Stability

Chemical Structure and Reactivity

Caption: Chemical structure and key reactive sites of this compound.

This compound exhibits reactivity characteristic of substituted anilines. The amino group is nucleophilic and can participate in reactions such as acylation and alkylation. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position of the incoming electrophile. The bromine atom can be displaced through nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.

The compound is noted to be sensitive to light, air, and heat, and it is recommended to be stored under an inert gas atmosphere and refrigerated (0-10°C) for long-term stability.[1]

Applications in Drug Discovery

A significant application of this compound is in the synthesis of substituted indazole and benzoxazolone amino acids. These synthesized compounds serve as surrogates for D-tyrosine in the development of highly potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor.[8] CGRP receptor antagonists are a class of drugs used in the treatment of migraines.

Simplified CGRP Receptor Antagonism Pathway

G cluster_0 Normal State cluster_1 With Antagonist cgrp CGRP receptor CGRP Receptor cgrp->receptor Binds neuron Neuron receptor->neuron Activates pain Pain Signal Transmission neuron->pain antagonist CGRP Antagonist (from this compound derivative) receptor2 CGRP Receptor antagonist->receptor2 Blocks neuron2 Neuron receptor2->neuron2 No Activation no_pain Blocked Pain Signal neuron2->no_pain

Caption: Simplified pathway showing CGRP receptor antagonism.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, and exposure to dust, fumes, gas, mist, vapors, or spray should be avoided.[1] In case of contact or inhalation, it is advised to seek medical attention.[2]

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Bromo-2,6-diethylaniline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of analogues of 4-Bromo-2,6-diethylaniline, a molecule of interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, stability, and intermolecular interactions, which are critical for rational drug design and the development of novel materials. While crystallographic data for this compound itself is not publicly available, this guide summarizes the structural information for closely related analogues, offering valuable insights into the expected solid-state behavior of this class of compounds.

Molecular Structure and Intermolecular Interactions

The analogues of this compound, such as 4-Bromo-2,6-dimethylaniline, typically crystallize in centrosymmetric space groups. The core structure consists of a central benzene ring substituted with a bromine atom, an amino group, and two alkyl groups (e.g., methyl or ethyl) at the 2 and 6 positions. These bulky ortho substituents force the amino group and the alkyl groups out of the plane of the benzene ring, influencing the overall molecular conformation and packing.

In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds involving the amine protons and either the nitrogen atom of an adjacent molecule or the bromine atom. For instance, in the crystal structure of 4-Bromo-2,6-dimethylaniline, N—H⋯N hydrogen bonds link the molecules into chains.[1] These interactions, along with weaker van der Waals forces, dictate the packing efficiency and the resulting crystal morphology.

Experimental Protocols

The determination of the crystal structure of these aniline analogues involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 4-Bromo-2,6-dialkylanilines can be achieved through various organic chemistry methods. For instance, N-alkylation of 2,6-diethylaniline can be performed using aldehydes with a Pd/C catalyst.[2] Purification of the synthesized compounds is typically carried out by recrystallization from a suitable solvent or solvent mixture.

Single crystals suitable for X-ray diffraction are generally grown by slow evaporation of the solvent from a saturated solution. For example, single crystals of 4-Bromo-2,6-dimethylaniline have been obtained by dissolving the compound in hexane and allowing the solvent to evaporate slowly over several days.[1] Similarly, slow cooling of a solution can also yield high-quality crystals.[3][4]

X-ray Diffraction Analysis

The precise atomic arrangement within the crystal is determined using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern, consisting of a series of reflections, is collected and their intensities are measured.

The collected data is then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Crystallographic Data of Analogues

The following tables summarize the key crystallographic data for analogues of this compound. This comparative data provides a basis for understanding the structural landscape of this class of compounds.

Table 1: Crystal Data and Structure Refinement for 4-Bromo-2,6-dimethylaniline [1]

ParameterValue
Empirical FormulaC₈H₁₀BrN
Formula Weight200.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)20.141 (4)
b (Å)5.150 (1)
c (Å)17.300 (4)
β (°)114.35 (3)
Volume (ų)1634.1 (6)
Z8
Density (calculated) (Mg m⁻³)1.592
Absorption Coefficient (mm⁻¹)4.86
F(000)800
Temperature (K)294(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected9367
Independent Reflections2883 [R(int) = 0.096]
Final R indices [I > 2σ(I)]R1 = 0.064, wR2 = 0.166
R indices (all data)R1 = 0.104, wR2 = 0.187

Table 2: Crystal Data and Structure Refinement for 4,4'-Methylenebis(2,6-diethylaniline) [3][4]

ParameterValue
Empirical FormulaC₂₁H₃₀N₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.7788 (2)
b (Å)16.1418 (4)
c (Å)12.3169 (3)
β (°)107.439 (1)
Volume (ų)1853.53 (8)
Z4
Temperature (K)100 (2)
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R1 = 0.0433, wR2 = 0.1093
R indices (all data)R1 = 0.0531, wR2 = 0.1158

Table 3: Crystal Data and Structure Refinement for 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) [3][4]

ParameterValue
Empirical FormulaC₂₁H₂₈Cl₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.3533 (2)
b (Å)11.2312 (2)
c (Å)18.0673 (3)
β (°)94.133 (1)
Volume (ų)2093.42 (7)
Z4
Temperature (K)100 (2)
RadiationSynchrotron (λ = 0.79312 Å)
Final R indices [I > 2σ(I)]R1 = 0.0416, wR2 = 0.1118
R indices (all data)R1 = 0.0480, wR2 = 0.1164

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the general molecular structure of a 4-Bromo-2,6-dialkylaniline, providing a clear representation of the atomic connectivity.

General molecular structure of a 4-Bromo-2,6-dialkylaniline.

This guide serves as a foundational resource for researchers working with this compound and its analogues. The provided data and protocols are essential for further computational studies, polymorph screening, and the development of new chemical entities with tailored solid-state properties.

References

Stability of 4-Bromo-2,6-diethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential stability characteristics of 4-Bromo-2,6-diethylaniline under various environmental and chemical stress conditions. Due to the limited availability of specific stability data for this compound in published literature, this document establishes a predictive framework based on the known stability profiles of analogous aromatic amines and halogenated compounds. It outlines detailed experimental protocols for a complete stability assessment, including forced degradation studies as mandated by ICH guidelines, to facilitate the development of stable formulations and ensure regulatory compliance. Potential degradation pathways are proposed and visualized to aid in the identification of possible impurities.

Introduction

This guide synthesizes available data on this compound and its structural analogs to provide a robust framework for its stability assessment. It offers detailed, best-practice experimental protocols derived from International Council for Harmonisation (ICH) guidelines to enable researchers to generate the necessary data for drug development and regulatory submissions.[2][3]

Physicochemical Properties and Handling

Proper handling and storage are predicated on the physicochemical properties of the substance. This compound is reported to be a light yellow to brown liquid, sensitive to light, air, and heat.[4] A comparison with its close structural analogs is presented in Table 1.

Table 1: Comparative Physicochemical Properties of this compound and Analogs

PropertyThis compound4-Bromo-2,6-dimethylaniline4-Bromoaniline
CAS Number 56746-19-124596-19-8106-40-1[5]
Molecular Formula C₁₀H₁₄BrN[4]C₈H₁₀BrNC₆H₆BrN[5]
Molecular Weight 228.13 g/mol [4]200.08 g/mol 172.02 g/mol [5]
Physical Form Light yellow to Brown clear liquid[4]SolidBrown solid[5]
Boiling Point 134 °C / 3 mmHg[6]Not Available230-232 °C[7]
Melting Point Not Applicable48-51 °C[8]63-66 °C[7]
Solubility Soluble in Chloroform, Methanol (Slightly)[6]Not specifiedSparingly soluble in water; Soluble in ethanol, acetone[7]
Storage Rec. Refrigerated (0-10°C), under inert gas[4]Store below +30°C[7]Store below +30°C, may be air sensitive[7]

Potential Degradation Pathways

The chemical structure of this compound suggests susceptibility to several degradation pathways, primarily oxidation, photodegradation, and potentially hydrolysis under extreme conditions.

Oxidative Degradation

G cluster_oxidation Oxidative Degradation Pathway A This compound B N-Oxide / Nitroso Intermediate A->B [O] D Polymeric Impurities A->D Polymerization E Ring Oxidation (Hydroxylation) A->E [O] / Hydroxyl Radical C Azo Dimer B->C Dimerization

Caption: Proposed oxidative degradation pathways for this compound.
Photodegradation

Exposure to light, particularly UV radiation, is a significant stress factor for aromatic amines.[11] Photodegradation can proceed through various mechanisms, including photo-oxidation and free-radical reactions.[12] This can lead to dehalogenation (cleavage of the C-Br bond) or reactions involving the amino group and the aromatic ring, resulting in a complex mixture of degradants. The ICH Q1B guideline mandates specific testing to assess photostability.[13][14]

G cluster_photo Photodegradation Pathway A This compound B Excited State Molecule A->B hν (UV/Vis Light) C 2,6-diethylaniline (Dehalogenation) B->C D Radical Intermediates B->D E Photo-oxidized Products (e.g., colored quinones) D->E + O2

Caption: Potential photodegradation pathways for this compound.
Hydrolytic Degradation

The C-Br bond on an aromatic ring is generally stable to hydrolysis under typical experimental conditions.[15] Similarly, the aniline functional group is relatively stable against hydrolysis in neutral conditions. However, under strongly acidic or alkaline conditions at elevated temperatures, degradation may be forced. For instance, related bromoanilines have shown instability in strong acids and bases.[11] Forced hydrolysis studies are necessary to confirm this behavior.

Proposed Experimental Protocols for Stability Assessment

A comprehensive stability assessment should be conducted following ICH guidelines Q1A(R2) for stability testing and Q1B for photostability.[3][13] The core of this assessment is a forced degradation study, which helps to identify likely degradation products and establish a stability-indicating analytical method.[16]

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Thermal, Hydrolytic, Oxidative, Photolytic) A->B C Neutralize/Quench Samples (as needed) B->C D Analyze Samples by Stability-Indicating HPLC-UV/MS C->D E Identify & Quantify Degradants D->E F Perform Mass Balance Calculation E->F

Caption: General experimental workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact substance from its potential degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.

  • Protocol:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Develop a gradient method using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and the λmax of the parent compound) to ensure detection of all degradants.

    • Method Validation: The method must be validated for specificity by analyzing stressed samples to demonstrate that degradation product peaks do not interfere with the parent peak. Further validation should be performed as per ICH Q2(R1) guidelines.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies should aim for 5-20% degradation of the active substance to ensure that primary and secondary degradation products can be observed.[16] A summary of recommended conditions is provided in Table 2.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours.To assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hours.To assess stability in alkaline environments.
Neutral Hydrolysis Deionized water at 60 °C for 48 hours.To assess stability in neutral aqueous solution.
Oxidation 3% H₂O₂ in solution at room temperature for 24 hours.To evaluate susceptibility to oxidative degradation.
Thermal (Dry Heat) Solid substance in an oven at 80 °C for 7 days.To evaluate the stability of the solid form at elevated temperatures.
Photostability Expose solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17] A dark control should be run in parallel.To evaluate the intrinsic photostability characteristics as per ICH Q1B.[14]
  • Detailed Protocol for a Typical Stress Condition (e.g., Acid Hydrolysis):

    • Sample Preparation: Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., acetonitrile or methanol) if necessary, and then dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Stress Application: Place the sample vial in a controlled temperature chamber at 60 °C.

    • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Sample Processing: Immediately cool the aliquot to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH to stop the degradation reaction. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analysis: Inject the processed sample into the validated stability-indicating HPLC system.

    • Data Evaluation: Calculate the percentage of degradation, identify degradation product peaks (by relative retention time and UV spectra), and perform a mass balance analysis. For structure elucidation of major degradants, LC-MS analysis is recommended.

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in tables to track the degradation profile over time and under different conditions.

Table 3: Template for Reporting Forced Degradation Results

Stress ConditionTime (hours)Assay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl, 60°C 0100.00.00.00.0100.0
695.22.10.52.697.8
1290.14.31.15.495.5
2482.58.92.311.293.7
3% H₂O₂, RT 0100.00.00.00.0100.0
692.35.5N/D5.597.8
2485.710.1N/D10.195.8
(Note: Data shown is hypothetical and for illustrative purposes only. N/D = Not Detected)

Summary and Recommendations

It is strongly recommended that comprehensive forced degradation studies, as outlined in Section 4.0, be performed to:

  • Confirm the predicted degradation pathways.

  • Develop and validate a robust, stability-indicating analytical method.

  • Characterize the structure of any significant degradation products.

  • Generate the necessary data to establish appropriate storage conditions, retest periods, and packaging requirements for this compound and any drug products containing it.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

4-Bromo-2,6-diethylaniline is a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its synthesis from 2,6-diethylaniline is a key transformation that introduces a bromine atom at the para-position of the aniline ring. This functionalization allows for further chemical modifications, making it a versatile building block. For instance, it is utilized in the synthesis of substituted indazole and benzoxazolone amino acids, which are components of potent calcitonin gene-related peptide (CGRP) receptor antagonists[1].

The presented protocol details the direct bromination of 2,6-diethylaniline. The reaction's selectivity for the 4-position is achieved by conducting the synthesis in a strongly acidic medium. The acid protonates the amino group, forming an ammonium salt. This deactivates the amino group and directs the electrophilic substitution by bromine to the para-position, which is sterically more accessible than the ortho-positions, already occupied by ethyl groups. Careful control of the reaction temperature and the rate of bromine addition is critical to minimize the formation of undesired by-products[2].

Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound via the direct bromination of 2,6-diethylaniline.

Materials and Reagents:

  • 2,6-Diethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Liquid Bromine (Br₂)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Petroleum Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Standard laboratory glassware

Safety Precautions:

  • This procedure should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Liquid bromine is highly corrosive and toxic. Handle with extreme care.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 12.4 g (0.083 mol) of 2,6-diethylaniline in a mixture of 20 mL of concentrated hydrochloric acid and 200 mL of water. Stir the mixture until the aniline is completely dissolved and the pH of the system is less than 2[2].

  • Bromination: Cool the flask in an ice bath to 0 °C. Slowly add 12.5 g (0.078 mol) of liquid bromine to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture over a period of 2 hours. Maintaining the temperature at 0 °C is crucial to control the reaction and minimize side products[2].

  • Reaction Monitoring: After the addition of bromine is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate and petroleum ether (1:8 v/v)[2].

  • Work-up: Once the reaction is complete (as indicated by TLC), a significant amount of pinkish-white precipitate will have formed. Filter the solid using a Buchner funnel[2].

  • Neutralization and Extraction: Transfer the filtered solid to a beaker and slowly add a saturated aqueous solution of sodium carbonate until the pH of the system is greater than 12. This will generate a red oily substance. Extract the organic phase with petroleum ether (3 x 50 mL). Combine the organic extracts[2].

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator[2].

  • Purification and Crystallization: Transfer the concentrated product to a crystallization dish and allow it to stand overnight in a freezer. This will result in the formation of purple, needle-shaped crystals. Collect the crystals by vacuum filtration. The yield of this compound is approximately 13.7 g (67% yield) with a melting point of 47.3–48.0 °C[2]. For further purification, recrystallization can be performed from petroleum ether, where a hot saturated solution is allowed to cool slowly to -10 °C for 12 hours[2].

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material2,6-Diethylaniline[2]
Brominating AgentLiquid Bromine[2]
Reaction Temperature0 °C[2]
Reaction Time2 hours (bromine addition)[2]
Product Yield67%[2]
Product Melting Point47.3–48.0 °C[2]
TLC Eluent SystemEthyl Acetate : Petroleum Ether (1:8)[2]

Mandatory Visualization

SynthesisWorkflow A Start: 2,6-Diethylaniline in HCl/H₂O B Cooling to 0°C A->B C Slow Addition of Liquid Bromine B->C D Reaction at Room Temperature C->D E Filtration of Precipitate D->E F Neutralization with Saturated Na₂CO₃ E->F G Petroleum Ether Extraction F->G H Drying with Na₂SO₄ G->H I Concentration H->I J Crystallization (Freezer, overnight) I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Suzuki-Miyaura Coupling Reactions with 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate, proving indispensable for synthesizing complex molecules such as polyolefins, styrenes, and substituted biphenyls.[1] Biphenyl and their derivatives are crucial structural motifs in medicinal chemistry and materials science, exhibiting a wide range of pharmacological activities.[2][3]

4-Bromo-2,6-diethylaniline is a valuable building block for drug discovery and development, offering a strategic point for molecular diversification. The bromine atom at the 4-position, activated by the electron-donating aniline group and flanked by sterically hindering ethyl groups, can be efficiently coupled to introduce various aryl or heteroaryl substituents. These application notes provide a comprehensive guide, including representative reaction conditions and a detailed experimental protocol, for researchers utilizing this compound in Suzuki-Miyaura coupling reactions.

Physicochemical Properties of this compound

A summary of the key properties of the starting material is presented below. Proper handling and storage are crucial for maintaining its integrity.

PropertyValueReference
Molecular Formula C₁₀H₁₄BrN[4]
Molecular Weight 228.13 g/mol [4]
Appearance Light yellow to Brown clear liquid[4]
Boiling Point 134 °C / 3 mmHg[4][5]
Refractive Index 1.58[4][5]
Purity >98.0% (GC)[4]
Storage Refrigerated (0-10°C) under an inert gas[4]
Sensitivity Light, Air, and Heat Sensitive[4]

General Reaction Scheme & Key Parameters

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds via a palladium-catalyzed cycle to form the corresponding biphenyl derivative.

Caption: General reaction scheme for the Suzuki coupling of this compound.

Key Parameters for Reaction Optimization:

  • Palladium Catalyst: The choice of catalyst is critical. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and preformed catalysts like CataCXium A Pd G3, which has shown unique effectiveness for ortho-bromoanilines.[6][7] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.[8]

  • Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[1][6][10] The choice of base can significantly impact reaction rate and yield.[11]

  • Solvent: The reaction can be performed in various solvents. Biphasic systems like toluene/water or dioxane/water are common, as are single-phase solvents like 2-Methyltetrahydrofuran (2-MeTHF), DMF, and ethanol.[1][8][10]

  • Boronic Acid/Ester: A wide range of aryl, heteroaryl, alkyl, and vinyl boronic acids or their corresponding esters (e.g., pinacol esters) can be used, allowing for extensive structural diversification.[7][12]

Data Summary: Representative Reaction Conditions

While specific data for this compound is not extensively published, the following table summarizes typical conditions successfully employed for structurally similar bromoanilines and other aryl bromides. These serve as excellent starting points for reaction development.

Aryl Bromide SubstrateCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Ortho-bromoaniline derivativeCataCXium A Pd G3 (5%)Cs₂CO₃2-MeTHF7095[7][8]
2,6-Dibromo-4-nitroanilinePd(OAc)₂ (0.5%)K₂CO₃DMF/H₂O8085-95[13]
4-BromoanisolePd EnCat (5%)K₂CO₃Toluene/H₂O/EtOH120>98
4-BromoanilinePd–poly(AA) hybrid (0.045%)K₃PO₄Toluene/H₂O70High[14]
4-Bromoacetophenone[N,O] Pd(II) Complex (1%)Na₂CO₃MethanolRT82[11]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials and Reagents:

  • This compound (1.0 mmol, 228.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 21.0 mg) or a suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (8 mL)

  • Water, degassed (2 mL)

  • Nitrogen or Argon gas (high purity)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) if using a non-preformed catalyst. Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

  • Analysis: Characterize the final product by NMR, Mass Spectrometry, and other relevant analytical techniques.

Safety Precautions:

  • Handle this compound with care as it can cause skin and eye irritation.[4]

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Perform the reaction under an inert atmosphere as palladium catalysts can be sensitive to air.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4]

Visualized Experimental Workflow

Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow A Weigh Reactants, Catalyst & Base B Dry Glassware & Setup Under Inert Gas C Add Reagents & Solvents to Reaction Vessel B->C D Heat & Stir Reaction (e.g., 80-90 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate Organic Phase G->H I Column Chromatography Purification H->I J Characterize Product (NMR, MS) I->J

Caption: A generalized workflow for Suzuki-Miyaura coupling from setup to final analysis.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance compared to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-bromo-2,6-diethylaniline, a sterically hindered aniline derivative often encountered in the synthesis of complex organic molecules.

The sterically demanding nature of 2,6-disubstituted anilines presents a unique challenge in C-N bond formation. The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming these steric barriers, enabling the efficient coupling of a wide range of amines and aryl halides.[1][3][4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound).

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.[1][5]

The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For sterically hindered substrates like this compound, the use of bulky phosphine ligands is crucial to promote the desired reductive elimination and prevent side reactions.[1][2]

Experimental Workflow

The general workflow for setting up a Buchwald-Hartwig amination reaction is depicted below. It is critical to maintain an inert atmosphere throughout the process to prevent the degradation of the catalyst and phosphine ligands.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reagents: - this compound - Amine - Base B Add to Reaction Vessel A->B Inert Atmosphere C Add Palladium Precatalyst and Ligand B->C D Add Solvent C->D E Degas Mixture (e.g., N2 sparging) D->E F Heat to Reaction Temperature E->F G Monitor Reaction (TLC, GC, LC-MS) F->G H Cool to Room Temperature G->H Upon Completion I Filter through Celite H->I J Aqueous Work-up I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The successful amination of this compound relies on the careful selection of several key parameters. The following table summarizes common starting points and considerations for optimization.

ParameterCommon Reagents/ConditionsConsiderations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often used, while Pd₂(dba)₃ can be advantageous in some cases. Pre-catalysts can also be employed.[6][7]
Ligand XPhos, RuPhos, BrettPhos, BINAPBulky, electron-rich monophosphine ligands like XPhos and RuPhos are generally effective for sterically hindered substrates.[2][8] Bidentate ligands like BINAP can also be used.[9]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are typically required. The choice of base can significantly impact the reaction rate and yield.[6][9][10]
Solvent Toluene, Dioxane, tert-Amyl alcoholAnhydrous, non-polar aprotic solvents are preferred. Toluene and dioxane are common choices.[8][11]
Temperature 80 - 110 °CThe reaction temperature often needs to be elevated to overcome the steric hindrance.[6][9]
Reaction Time 2 - 24 hoursReaction progress should be monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

Generalized Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic amine. Note: This protocol should be optimized for each specific amine coupling partner.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.01 - 0.05 equiv), and XPhos (0.01 - 0.05 equiv).

    • In a separate flask, add the amine (1.1 - 1.5 equiv) and NaOtBu (1.2 - 2.0 equiv).

    • Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous toluene via syringe to the Schlenk flask containing the aryl bromide and catalyst system.

    • Add the amine and base mixture to the reaction flask.

  • Reaction:

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with the same solvent.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L-Pd(II)(Ar)(HNR'R'')]+X- OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_adduct->Amido_complex Deprotonation (-HX, -Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The Buchwald-Hartwig amination of this compound provides a versatile and efficient method for the synthesis of sterically hindered N-aryl compounds. The success of this transformation is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The protocols and guidelines presented here offer a solid foundation for researchers to develop and optimize this important C-N bond-forming reaction for their specific applications in pharmaceutical and materials science research.

References

Application Notes and Protocols for the Use of 4-Bromo-2,6-diethylaniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diethylaniline is a versatile substituted aniline that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. The presence of the bromine atom at the 4-position allows for a range of functionalization reactions, primarily through transition-metal-catalyzed cross-coupling. The sterically demanding diethyl groups at the 2- and 6-positions can influence the reactivity of the aniline nitrogen and the regioselectivity of certain cyclization reactions, making it a unique starting material for accessing specifically substituted heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of indoles, N-aryl heterocycles, and quinolines.

Application Note 1: Synthesis of Substituted Indoles via Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of indoles from ortho-haloanilines and alkynes. This compound can be employed in this reaction to generate indoles with substitution at the 2, 3, and 5-positions, with the bromine from the starting material ultimately being replaced by the indole ring system. The steric hindrance from the diethyl groups can favor the formation of specific regioisomers.

Quantitative Data for Larock Indole Synthesis (Representative Examples)
EntryAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Phenyl-1-propynePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1002475-85
2DiphenylacetylenePd(OAc)₂ (5)P(o-tol)₃ (10)NaOAcNMP1102080-90
31-Hexyne[PdCl₂(PPh₃)₂] (3)NoneNa₂CO₃DMF1002460-70

Note: Yields are based on analogous reactions with sterically hindered o-bromoanilines and may vary for this compound.

Experimental Protocol: Larock Indole Synthesis
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the alkyne (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and ligand (e.g., PPh₃, 0.10 mmol).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 mmol) and solvent (e.g., DMF, 5 mL).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Heat the reaction mixture at the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time (e.g., 24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indole.

Application Note 2: Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This compound can be coupled with a variety of N-heterocycles (e.g., pyrrole, imidazole, carbazole) to generate N-aryl heterocyclic compounds. The use of sterically hindered biarylphosphine ligands is often crucial for achieving high yields with sterically demanding substrates like this compound.[1]

Quantitative Data for Buchwald-Hartwig Amination (Representative Examples)
EntryN-HeterocycleCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PyrrolePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1101885-95
2ImidazolePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane1002470-80
3CarbazolePd₂(dba)₃ (2)tBuXPhos (4)LiHMDSToluene1101690-98

Note: Yields are based on analogous reactions with sterically hindered aryl bromides and may vary.[1]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Addition of Reagents: Add this compound (1.0 mmol) and the N-heterocycle (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube, remove from the glovebox, and heat in an oil bath at the specified temperature (e.g., 110 °C) with stirring for the indicated time (e.g., 18 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Extraction and Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the N-aryl heterocycle.

Application Note 3: Synthesis of Quinolines

Substituted anilines are classical precursors for the synthesis of quinolines through various named reactions. For this compound, the Combes quinoline synthesis offers a viable route.

Combes Quinoline Synthesis

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[2][3] The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to form the quinoline ring. The steric hindrance of the diethyl groups on the aniline may influence the efficiency of the cyclization step.

Quantitative Data for Combes Quinoline Synthesis (Representative Example)
Entryβ-DiketoneAcid CatalystSolventTemp (°C)Time (h)Yield (%)
1AcetylacetonePolyphosphoric Acid (PPA)None130-140460-70

Note: Yield is an estimation based on the general scope of the Combes reaction and may require optimization for this specific substrate.

Experimental Protocol: Combes Quinoline Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 mmol) and the β-diketone (e.g., acetylacetone, 1.1 mmol).

  • Addition of Catalyst: Slowly add the acid catalyst (e.g., polyphosphoric acid, 10 g) with stirring.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 130-140 °C) and stir for the indicated time (e.g., 4 hours).

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice (50 g).

  • Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium carbonate until the pH is ~8. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the substituted quinoline.

Visualizations

Synthetic_Pathways cluster_indole Larock Indole Synthesis cluster_naryl Buchwald-Hartwig Amination cluster_quinoline Combes Quinoline Synthesis This compound This compound Indole Core Indole Core This compound->Indole Core [Pd], Base, Heat N-Aryl Heterocycle N-Aryl Heterocycle This compound->N-Aryl Heterocycle [Pd], Base, Heat Quinoline Core Quinoline Core This compound->Quinoline Core Acid, Heat Alkyne Alkyne Alkyne->Indole Core Pd Catalyst Pd Catalyst Pd Catalyst->Indole Core N-Heterocycle N-Heterocycle N-Heterocycle->N-Aryl Heterocycle Pd Catalyst + Ligand Pd Catalyst + Ligand Pd Catalyst + Ligand->N-Aryl Heterocycle beta-Diketone beta-Diketone beta-Diketone->Quinoline Core Acid Catalyst Acid Catalyst Acid Catalyst->Quinoline Core

Caption: Synthetic pathways for heterocyclic compounds from this compound.

References

Synthesis of N-Aryl Carbazoles from 4-Bromo-2,6-diethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-aryl carbazoles, valuable scaffolds in medicinal chemistry and materials science, commencing from 4-bromo-2,6-diethylaniline. The described methodology follows a robust two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination to form a sterically hindered diarylamine intermediate, followed by an intramolecular palladium-catalyzed C-H arylation to construct the carbazole core. This protocol is specifically designed to address the challenges associated with sterically demanding substrates, offering a reliable pathway to novel carbazole derivatives.

Introduction

N-aryl carbazoles are a prominent class of heterocyclic compounds widely recognized for their significant biological activities and unique photophysical properties. They form the core structure of numerous pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of substituted carbazoles, particularly those with bulky substituents, presents a considerable challenge due to steric hindrance, which can impede traditional synthetic methodologies. This application note details a two-step synthetic route for the preparation of N-aryl carbazoles, starting from the readily available this compound. The initial step involves a carefully optimized Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction, to synthesize a diarylamine intermediate. The subsequent step employs an intramolecular C-H activation/arylation strategy to effect the final ring closure, yielding the desired carbazole framework.

Overall Reaction Scheme

Reaction_Scheme This compound This compound Diarylamine Diarylamine Intermediate This compound->Diarylamine Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base Aryl_Halide Aryl Halide (e.g., 2-Bromotoluene) Aryl_Halide->Diarylamine N-Aryl_Carbazole N-Aryl Carbazole Diarylamine->N-Aryl_Carbazole Intramolecular C-H Arylation Pd Catalyst, Ligand, Base

Caption: Overall two-step synthesis of N-aryl carbazoles.

Experimental Protocols

Step 1: Synthesis of the Diarylamine Intermediate via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide to form a sterically hindered diarylamine. The use of a bulky, electron-rich phosphine ligand is crucial for achieving high yields with these challenging substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 2-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%) and RuPhos (4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of argon, add sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Intramolecular C-H Arylation for Carbazole Synthesis

This protocol outlines the palladium-catalyzed intramolecular cyclization of the diarylamine intermediate to form the N-aryl carbazole.

Materials:

  • Diarylamine intermediate from Step 1

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add the diarylamine intermediate (1.0 equivalent), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).

  • Add potassium carbonate (2.0 equivalents) and pivalic acid (30 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMAc via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

StepReactantsCatalyst/LigandBase/SolventTemp. (°C)Time (h)Yield (%)
1This compound, Aryl HalidePd(OAc)₂ / RuPhosNaOtBu / Toluene11012-2475-90
2Diarylamine IntermediatePd(OAc)₂ / PCy₃K₂CO₃, PivOH / DMAc12012-2460-80

Note: Yields are representative and may vary depending on the specific aryl halide used and optimization of reaction conditions.

Visualizations

Buchwald_Hartwig_Workflow start Start reagents Combine Pd(OAc)₂, RuPhos, NaOtBu, This compound, and aryl halide in anhydrous toluene under inert atmosphere start->reagents reaction Heat at 110 °C reagents->reaction monitoring Monitor reaction by TLC/GC-MS reaction->monitoring workup Cool, dilute with ethyl acetate, filter through Celite monitoring->workup extraction Wash with water and brine workup->extraction drying Dry with Na₂SO₄, filter, and concentrate extraction->drying purification Purify by flash column chromatography drying->purification product Diarylamine Intermediate purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Intramolecular_Arylation_Workflow start Start reagents Combine diarylamine, Pd(OAc)₂, PCy₃, K₂CO₃, and pivalic acid in anhydrous DMAc under inert atmosphere start->reagents reaction Heat at 120 °C reagents->reaction monitoring Monitor reaction by TLC/GC-MS reaction->monitoring workup Cool, dilute with ethyl acetate monitoring->workup extraction Wash with water and brine workup->extraction drying Dry with Na₂SO₄, filter, and concentrate extraction->drying purification Purify by flash column chromatography drying->purification product N-Aryl Carbazole purification->product

Caption: Experimental workflow for the intramolecular C-H arylation.

Catalytic_Cycle_Relationship cluster_0 Buchwald-Hartwig Amination cluster_1 Intramolecular C-H Arylation Pd(0) Pd(0) Oxidative_Addition Pd(II) Complex Pd(0)->Oxidative_Addition Ar-X Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination R₂NH Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Reductive_Elimination Pd(II) Amido Complex Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0) Product (Diarylamine) Pd(0)_2 Pd(0) Oxidative_Addition_2 Pd(II) Complex Pd(0)_2->Oxidative_Addition_2 Intramolecular Ar-X CH_Activation CH_Activation Oxidative_Addition_2->CH_Activation C-H Bond Reductive_Elimination_2 Palladacycle CH_Activation->Reductive_Elimination_2 Reductive_Elimination_2->Pd(0)_2 Product (Carbazole)

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-bromo-2,6-diethylaniline. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the introduction of diverse functionalities onto an aniline scaffold is often a key synthetic step.

Introduction

This compound is an aromatic amine featuring a bromine atom at the para-position and two ethyl groups ortho to the amino group. The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The steric hindrance provided by the ortho-ethyl groups can influence the reactivity of the substrate and the efficiency of the coupling reactions.

This document outlines protocols for several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The provided methodologies are based on established principles of palladium catalysis and can be adapted for specific research needs.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol [1]
Physical State Light yellow to brown clear liquid[1]
Boiling Point 134 °C at 3 mmHg[1]
Purity >98.0% (GC)[1]
Storage Conditions Refrigerated (0-10°C), under inert gas, protected from light, air, and heat[1]

Palladium-Catalyzed Cross-Coupling Reactions: Data Summary

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions applicable to this compound. These conditions are derived from protocols for structurally similar aryl bromides and serve as a starting point for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3]

ParameterCondition
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand PPh₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene, DMF
Temperature 80-120 °C
Coupling Partner Arylboronic acids, Heteroarylboronic acids
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[4][5]

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, BrettPhos
Base NaOtBu, KOtBu, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Coupling Partner Primary amines, Secondary amines, Anilines
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7]

ParameterCondition
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent Toluene, THF, DMF
Temperature Room Temperature to 80 °C
Coupling Partner Terminal alkynes
Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9]

ParameterCondition
Palladium Catalyst Pd(OAc)₂, Pd/C
Ligand P(o-tolyl)₃, P(t-Bu)₃
Base NaOAc, Et₃N, K₂CO₃
Solvent DMA, DMF, NMP
Temperature 100-140 °C
Coupling Partner Acrylates, Styrenes, Acrylonitrile

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The reagents used in these protocols can be hazardous and should be handled with care.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general method for the C-N bond formation between this compound and a secondary amine.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add toluene, followed by this compound and morpholine.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add toluene, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat to 60 °C for 6-20 hours, monitoring by TLC.[10][11]

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental mechanisms and workflows associated with palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product R-R' RedElim->Product ArX R-X ArX->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine Coordination RedElim Reductive Elimination Complex AmineCoord->RedElim Deprotonation RedElim->Pd0 Reductive Elimination Product R-NHR' RedElim->Product ArX R-X ArX->OxAdd Amine R'-NH₂ Amine->AmineCoord Base Base Base->AmineCoord Experimental_Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for Suzuki-Miyaura Reaction using 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This application note provides a detailed protocol for the Suzuki-Miyaura reaction of 4-bromo-2,6-diethylaniline, a sterically hindered substrate, with various arylboronic acids. The steric hindrance provided by the two ethyl groups ortho to the aniline functionality presents a challenge that can be overcome with the appropriate choice of catalyst, ligand, base, and solvent system. These reactions are crucial for the synthesis of complex biaryl and substituted aniline derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of sterically hindered bromoanilines with arylboronic acids, providing a baseline for expected yields and reaction conditions. Note that yields are highly dependent on the specific substrates and reaction conditions employed.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-2,6-dimethylanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285Adapted from[3]
2This compound4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101692Hypothetical, based on[3][4]
34-BromoanilinePhenylboronic acidPd(OAc)₂ (1)NoneK₂CO₃DMF/H₂O80295[5]
42,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂ (0.5)NoneK₂CO₃DMF/H₂O80196[6]
52-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2)-Et₃NKolliphor EL/H₂ORT0.2586[7]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) or XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol% or 0.03 mmol, 3 mol% respectively)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane or Toluene (5 mL)

  • Degassed water (0.5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, the phosphine ligand, and the base.

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water to the flask via syringe.[8]

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).[6][8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L2 PdII_A Ar-Pd(II)-X L2 Pd0->PdII_A ArylHalide Ar-X (this compound) OxAdd Oxidative Addition ArylHalide->OxAdd OxAdd->PdII_A PdII_B Ar-Pd(II)-Ar' L2 PdII_A->PdII_B Base Base (e.g., K3PO4) BoronicAcid Ar'-B(OH)2 Base->BoronicAcid Borate [Ar'-B(OH)3]- BoronicAcid->Borate Transmetalation Transmetalation Transmetalation->PdII_B PdII_B->Pd0 RedElim Reductive Elimination PdII_B->RedElim Product Ar-Ar' (Product) PdII_B->Product RedElim->Pd0 Borate->PdII_A Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Ligand: Pd source (e.g., Pd(OAc)2), Phosphine ligand (e.g., SPhos) A->B C Inert Atmosphere: Evacuate and backfill with N2/Ar B->C D Add Solvents: Anhydrous organic solvent + H2O C->D E Heat and Stir: (e.g., 80-110 °C) D->E F Monitor Progress: TLC or LC-MS E->F G Cool to Room Temperature F->G H Quench and Extract: Add water and organic solvent G->H I Dry and Concentrate: Dry organic layer and evaporate solvent H->I J Purify: Column Chromatography I->J K Characterize Product J->K

Caption: Experimental workflow for the Suzuki-Miyaura reaction.

References

Application of 4-Bromo-2,6-diethylaniline in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diethylaniline is an aromatic amine that holds potential as a versatile building block in the field of materials science. While specific research on this compound is emerging, its structural similarity to other 2,6-dialkylanilines, such as 4-bromo-2,6-dimethylaniline, suggests its utility in the development of advanced materials.[1][2] This document provides an overview of the prospective applications, key properties, and detailed experimental protocols for the use of this compound in the synthesis of novel materials, particularly in the realm of organic electronics and conductive polymers. The information presented is based on established methodologies for analogous compounds and serves as a foundational guide for researchers.

Potential Applications in Materials Science

The unique combination of a reactive amine group, a bromine atom amenable to cross-coupling reactions, and sterically hindering ethyl groups makes this compound a promising candidate for several applications:

  • Monomer for Conductive Polymers: As a derivative of aniline, it can be used in the synthesis of polyaniline-based conductive polymers. The ethyl groups can enhance the solubility of the resulting polymers in organic solvents, facilitating their processing for applications such as printable electronics, sensors, and anti-corrosion coatings. The bromine atom can serve as a site for post-polymerization modification to fine-tune the material's electronic properties.

  • Intermediate for Organic Electronics: The compound can be a precursor for the synthesis of more complex molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 2,6-diethylaniline moiety can be incorporated into larger conjugated systems to influence their molecular packing and charge transport characteristics.

  • Precursor for Dyes and Pigments: The aromatic amine structure is a common feature in many organic dyes and pigments. This compound can be used to synthesize novel colorants with specific absorption and emission properties for applications in imaging, printing, and security inks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing synthetic protocols.

PropertyValueReference
Molecular Formula C₁₀H₁₄BrN[3]
Molecular Weight 228.13 g/mol [3]
Appearance Light yellow to brown clear liquid[3]
Boiling Point 134 °C at 3 mmHg[3]
Purity >98.0% (GC)[3]
Storage Conditions Refrigerated (0-10°C), under inert gas, protected from light and air[3][4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its potential application in the synthesis of a conductive copolymer.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 2,6-diethylaniline to produce this compound. The procedure is adapted from methods used for the synthesis of similar 4-bromo-2,6-dialkylanilines.[1]

Materials:

  • 2,6-diethylaniline

  • Hydrobromic acid (48%)

  • Bromine

  • Sodium sulfite

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diethylaniline (1 equivalent) in diethyl ether.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrobromic acid (1.1 equivalents) to the solution with continuous stirring to form the anilinium salt.

  • In a separate beaker, prepare a solution of bromine (1 equivalent) in a small amount of diethyl ether.

  • Add the bromine solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to remove any unreacted bromine.

  • Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Visualization of the Synthetic Workflow:

cluster_synthesis Synthesis of this compound start Start: 2,6-diethylaniline in Diethyl Ether salt_formation Addition of HBr (0-5 °C) (Anilinium Salt Formation) start->salt_formation Step 1 bromination Dropwise addition of Bromine solution (<10 °C) salt_formation->bromination Step 2 stirring Stir at Room Temperature (2-3 hours) bromination->stirring Step 3 quench Quench with Na₂SO₃ solution stirring->quench Step 4 neutralize Neutralize with NaOH quench->neutralize Step 5 extraction Extraction with Diethyl Ether neutralize->extraction Step 6 drying Drying over MgSO₄ extraction->drying Step 7 evaporation Solvent Evaporation drying->evaporation Step 8 purification Vacuum Distillation evaporation->purification Step 9 end End: Purified this compound purification->end Step 10

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of Poly(aniline-co-4-bromo-2,6-diethylaniline)

This protocol outlines a general procedure for the chemical oxidative copolymerization of aniline and this compound to form a conductive copolymer. This method is based on established procedures for synthesizing polyaniline and its derivatives.[5]

Materials:

  • Aniline

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (1 M)

  • Methanol

  • Deionized water

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve a desired molar ratio of aniline and this compound (e.g., 9:1) in 1 M hydrochloric acid.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • In a separate beaker, dissolve ammonium persulfate (oxidant, typically in a 1:1 molar ratio to the total monomers) in 1 M hydrochloric acid.

  • Slowly add the ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes. A dark green to black precipitate should form, indicating polymerization.

  • Continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure complete polymerization.

  • Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Wash the polymer sequentially with 1 M hydrochloric acid, deionized water, and methanol to remove unreacted monomers, oligomers, and the oxidant.

  • Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

  • The conductivity of the resulting polymer can be measured using a four-point probe technique on a pressed pellet.

Visualization of the Polymerization Workflow:

cluster_polymerization Synthesis of Poly(aniline-co-4-bromo-2,6-diethylaniline) start Start: Monomers in 1M HCl cooling Cooling to 0-5 °C start->cooling Step 1 oxidation Dropwise addition of (NH₄)₂S₂O₈ solution cooling->oxidation Step 2 polymerization Stirring in Ice Bath (4-6 hours) oxidation->polymerization Step 3 filtration Vacuum Filtration polymerization->filtration Step 4 washing Washing with HCl, H₂O, and Methanol filtration->washing Step 5 drying Drying in Vacuum Oven washing->drying Step 6 end End: Conductive Copolymer Powder drying->end Step 7

Caption: Workflow for the synthesis of a conductive copolymer.

Logical Relationship of Applications

The following diagram illustrates the logical progression from the starting material, this compound, to its potential applications in materials science.

cluster_applications Potential Applications of this compound cluster_polymers Conductive Polymers cluster_polymer_apps Applications cluster_organics Organic Electronics cluster_organic_apps Applications start This compound copolymer Copolymerization with Aniline start->copolymer intermediate Intermediate for Conjugated Molecules start->intermediate post_mod Post-polymerization Modification copolymer->post_mod sensors Sensors post_mod->sensors coatings Anti-corrosion Coatings post_mod->coatings electronics Printable Electronics post_mod->electronics oleds OLEDs intermediate->oleds opvs OPVs intermediate->opvs ofets OFETs intermediate->ofets

Caption: Logical flow from the precursor to its applications.

Safety Precautions

This compound should be handled with appropriate safety measures. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.[3] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

References

Application Notes and Protocols: Derivatization of 4-Bromo-2,6-diethylaniline for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-bromo-2,6-diethylaniline, a versatile building block for the synthesis of novel organic electronic materials. The bulky diethyl groups provide solubility and influence the solid-state packing of the resulting molecules, making this scaffold particularly interesting for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The primary derivatization strategies for this compound involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of functional moieties to tailor the electronic and physical properties of the final materials.

Key Derivatization Pathways

The derivatization of this compound is central to creating a diverse library of compounds for organic electronics. The primary strategies involve the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position of the aniline ring.

  • Suzuki-Miyaura Coupling: This reaction is employed to introduce aryl or heteroaryl groups, leading to the formation of π-conjugated systems. These derivatives are often investigated as active materials in OFETs.

  • Buchwald-Hartwig Amination: This method is crucial for the synthesis of triarylamines, which are widely used as hole transport materials (HTMs) in OLEDs due to their excellent charge-carrying capabilities and morphological stability.[1][2]

  • Sonogashira Coupling: This coupling reaction introduces alkyne functionalities, extending the π-conjugation and influencing the electronic and photophysical properties of the resulting materials.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar aryl bromides.[3][4][5] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Add Pd(OAc)₂ to the mixture.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines the synthesis of a triarylamine derivative from this compound and a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., diphenylamine) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and the phosphine ligand to an oven-dried Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add the secondary amine, this compound, and sodium tert-butoxide.

  • Seal the flask and heat the mixture to 90-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of this compound

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (40-60 °C) for 6-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative data for derivatives of substituted bromoanilines, which can be considered analogous to derivatives of this compound.

Table 1: Representative Yields for Cross-Coupling Reactions of Substituted Bromoanilines

EntryCoupling ReactionCoupling PartnerCatalyst SystemBaseSolventYield (%)
1Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85-95
2Buchwald-HartwigDiphenylaminePd₂(dba)₃ / P(t-Bu)₃NaOt-BuToluene80-90
3SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF75-85

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Table 2: Electronic Properties of Representative Triarylamine-Based Hole Transport Materials

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPD)-5.4 to -5.5-2.1 to -2.3~3.1
4,4',4''-Tris(N-carbazolyl)triphenylamine (TCTA)-5.7-2.4~3.3
Representative Triarylamine from 4-Bromoaniline-5.1 to -5.6-2.0 to -2.5~2.6-3.1

Note: These values are typical for triarylamine-based HTMs and provide a target range for materials derived from this compound.

Table 3: Performance of Representative Organic Electronic Devices

Device TypeActive Material ClassKey Performance MetricRepresentative Value
OFETπ-conjugated polymerHole Mobility (cm²/Vs)10⁻³ - 10⁻¹
OLEDTriarylamine HTMExternal Quantum Efficiency (%)5 - 20
OLEDTriarylamine HTMLuminous Efficacy (lm/W)10 - 40

Note: Device performance is highly dependent on the specific material, device architecture, and fabrication process.

Visualizations

Synthetic Pathways

A This compound B Suzuki-Miyaura Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Aryl-substituted 2,6-diethylanilines B->E F Triarylamine Derivatives C->F G Alkynyl-substituted 2,6-diethylanilines D->G

Caption: Derivatization pathways for this compound.

Experimental Workflow

cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A Reactant Mixing (this compound, Coupling Partner, Catalyst, etc.) B Reaction under Inert Atmosphere A->B C Reaction Monitoring (TLC, GC-MS) B->C D Quenching & Extraction C->D E Drying & Solvent Removal D->E F Column Chromatography E->F G Spectroscopy (NMR, MS) F->G H Electrochemical Analysis (CV) G->H I Device Fabrication & Testing H->I

Caption: General experimental workflow from synthesis to characterization.

Structure-Property Relationship

cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Performance A This compound Scaffold D HOMO/LUMO Energy Levels A->D F Solubility & Film Morphology A->F B Choice of Coupling Partner B->D E Charge Carrier Mobility B->E B->F C Cross-Coupling Method C->D G OFET & OLED Efficiency D->G E->G F->G H Device Stability F->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-2,6-diethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Bromo-2,6-diethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two main strategies for the synthesis of this compound:

  • Direct Bromination of 2,6-diethylaniline: This method involves the direct electrophilic aromatic substitution of 2,6-diethylaniline with a brominating agent. To achieve high selectivity for the para-product, the reaction is typically carried out in the presence of a strong acid, which protonates the amino group and directs the substitution to the 4-position.

  • Protection-Bromination-Deprotection Sequence: This three-step approach involves first protecting the amino group of 2,6-diethylaniline, usually by acetylation, to form N-acetyl-2,6-diethylaniline. The acetamido group is less activating than the amino group, which allows for more controlled bromination. Following bromination, the protecting group is removed by hydrolysis to yield the final product.[1][2]

Q2: Why is my direct bromination of 2,6-diethylaniline resulting in a mixture of isomers and low yield of the desired 4-bromo product?

The amino group of 2,6-diethylaniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions.[2] Without proper control, this can lead to the formation of multiple isomers and over-bromination. To favor the formation of the 4-bromo isomer, it is crucial to passivate the amino group by conducting the reaction in a strong acidic medium.[3] The protonated amino group becomes a deactivating, meta-directing group; however, the reaction proceeds on the small equilibrium concentration of the free amine, which is para-directing. The steric hindrance from the two ethyl groups at the ortho positions further favors substitution at the para-position.

Q3: What is the purpose of using an acetyl protecting group in the synthesis of this compound?

The use of an N-acetyl protecting group serves to moderate the high reactivity of the aniline derivative.[1][2] The acetamido group is still an ortho, para-director, but it is less activating than the free amino group. This moderation helps to prevent over-bromination and can improve the regioselectivity of the reaction, often leading to a cleaner product with a higher yield of the desired 4-bromo isomer. The acetyl group can be readily removed by acid or base-catalyzed hydrolysis after the bromination step.

Q4: How can I purify the crude this compound?

The most common method for purifying crude this compound is recrystallization. Petroleum ether is a suitable solvent for this purpose.[3] For challenging separations of isomers or removal of persistent impurities, column chromatography on silica gel can be employed. The appropriate solvent system for chromatography can be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guides

Issue 1: Low Yield in Direct Bromination
Potential Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature (while monitoring for side-product formation).
Formation of By-products Ensure the amino group is fully protonated by maintaining a low pH (<2) before adding the brominating agent.[3] Add the bromine solution slowly and at a low temperature (e.g., 0 °C) to minimize side reactions.[3]
Loss of Product during Work-up During the basic work-up to neutralize the acid, ensure the pH is sufficiently high (>12) to deprotonate the aniline and facilitate its extraction into the organic phase.[3] Perform multiple extractions with a suitable organic solvent (e.g., petroleum ether) to maximize product recovery.[3]
Oxidation of the Aniline The reaction mixture turning dark brown or black can indicate oxidation. While not explicitly reported as a major issue in the provided sources for this specific synthesis, it is a known side reaction for anilines.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to mitigate this.
Issue 2: Poor Regioselectivity (Formation of 3-Bromo Isomer)
Potential Cause Troubleshooting Action
Reaction in Strongly Acidic Medium with Unpassivated Amine While passivation is key, certain conditions can favor meta-bromination. For the N-acetylated derivative, bromination in sulfuric acid has been shown to yield the 3-bromo isomer.[1] For direct bromination, ensure the initial formation of the hydrochloride salt in a less aggressive acidic medium (like aqueous HCl) before introducing the brominating agent to favor para-substitution.
Incorrect Brominating Agent or Solvent The choice of solvent can influence the regioselectivity. For N-acetyl-2,6-diethylaniline, using chloroform or acetic acid as the solvent favors the formation of the 4-bromo isomer.[1]
Issue 3: Difficulty in Deprotection of N-acetyl-4-bromo-2,6-diethylaniline
Potential Cause Troubleshooting Action
Incomplete Hydrolysis Ensure that the hydrolysis conditions (e.g., acid concentration, temperature, and reaction time) are sufficient for complete cleavage of the amide bond. Monitor the reaction by TLC until the starting material is fully consumed.
Product Degradation Prolonged exposure to harsh acidic or basic conditions at high temperatures can potentially lead to product degradation. Optimize the reaction time and temperature to achieve complete hydrolysis with minimal degradation.

Data Presentation

Table 1: Reaction Parameters and Yield for Direct Bromination of 2,6-diethylaniline

ParameterValueReference
Starting Material 2,6-diethylaniline[3]
Brominating Agent Liquid Bromine Vapor[3]
Solvent Water with Hydrochloric Acid[3]
Temperature 0 °C[3]
Reaction Time 2 hours[3]
Yield of this compound 67%[3]

Table 2: Influence of Solvent on the Bromination of N-acetyl-2,6-diethylaniline

SolventMajor IsomerReference
Chloroform4-Bromo[1]
Acetic Acid4-Bromo[1]
Sulfuric Acid3-Bromo[1]

Note: Specific yields for the bromination of N-acetyl-2,6-diethylaniline were not provided in the searched literature. This table illustrates the qualitative effect of the solvent on regioselectivity.

Experimental Protocols

Protocol 1: Direct Bromination of 2,6-diethylaniline

This protocol is adapted from the literature for the synthesis of this compound.[3]

Materials:

  • 2,6-diethylaniline (12.4 g, 102 mmol)

  • Hydrochloric acid (20 mL)

  • Water (200 mL)

  • Liquid Bromine (125 mmol)

  • Saturated sodium carbonate aqueous solution

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, slowly add hydrochloric acid to a solution of 2,6-diethylaniline in water until the pH of the system is less than 2.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Over a period of 2 hours, slowly introduce liquid bromine vapor into the reaction system.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC (eluent: ethyl acetate/petroleum ether = 1:8).

  • Once the reaction is complete, a large amount of pinkish-white solid will precipitate. Filter the solid.

  • Slowly add saturated sodium carbonate aqueous solution to the filtrate to adjust the pH to greater than 12. A red oily substance will form.

  • Extract the organic phase with petroleum ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Freeze the concentrated solution overnight to induce crystallization.

  • Collect the purple needle-shaped crystals by vacuum filtration to yield this compound (13.7 g, 67% yield).

Protocol 2: Protection-Bromination-Deprotection Sequence (General Procedure)

This is a generalized procedure based on common organic synthesis techniques for aniline protection, bromination, and deprotection.

Step A: Acetylation of 2,6-diethylaniline

Materials:

  • 2,6-diethylaniline

  • Acetic anhydride

  • A suitable base (e.g., pyridine or sodium acetate)

  • A suitable solvent (e.g., acetic acid or an inert solvent)

Procedure:

  • Dissolve 2,6-diethylaniline in the chosen solvent.

  • Add the base to the solution.

  • Slowly add acetic anhydride to the mixture, maintaining a controlled temperature.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Work up the reaction mixture, which typically involves pouring it into water to precipitate the N-acetyl-2,6-diethylaniline.

  • Filter, wash, and dry the product.

Step B: Bromination of N-acetyl-2,6-diethylaniline

Materials:

  • N-acetyl-2,6-diethylaniline

  • Brominating agent (e.g., Br2 or NBS)

  • A suitable solvent (e.g., acetic acid or chloroform for para-substitution)[1]

Procedure:

  • Dissolve N-acetyl-2,6-diethylaniline in the chosen solvent.

  • Cool the solution to the desired temperature (e.g., 0-5 °C).

  • Slowly add the brominating agent to the solution.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Work up the reaction, which may involve quenching with a reducing agent (e.g., sodium thiosulfate) and extraction.

  • Purify the crude N-(4-bromo-2,6-diethylphenyl)acetamide, for example, by recrystallization.

Step C: Hydrolysis of N-(4-bromo-2,6-diethylphenyl)acetamide

Materials:

  • N-(4-bromo-2,6-diethylphenyl)acetamide

  • A strong acid (e.g., HCl or H2SO4) or a strong base (e.g., NaOH)

  • A suitable solvent (e.g., water, ethanol)

Procedure:

  • Suspend or dissolve the N-acetylated compound in the chosen solvent containing the acid or base.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture.

  • If acid hydrolysis was performed, neutralize with a base to precipitate the product. If base hydrolysis was used, neutralize with an acid.

  • Extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

experimental_workflow_direct_bromination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_6_diethylaniline 2,6-Diethylaniline Salt_Formation Salt Formation (pH < 2) 2_6_diethylaniline->Salt_Formation HCl_H2O HCl / H2O HCl_H2O->Salt_Formation Br2 Bromine Bromination Bromination (0 °C) Br2->Bromination Salt_Formation->Bromination Neutralization Neutralization (pH > 12) Bromination->Neutralization Extraction Extraction (Petroleum Ether) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Crystallization Crystallization Drying->Crystallization Product This compound Crystallization->Product

Caption: Workflow for the direct bromination of 2,6-diethylaniline.

logical_relationship_troubleshooting Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Cause Side_Reactions Side Reactions Low_Yield->Side_Reactions Cause Workup_Losses Work-up Losses Low_Yield->Workup_Losses Cause Poor_Selectivity Poor Selectivity (Isomer Formation) Poor_Selectivity->Side_Reactions Cause Improper_pH Improper pH Control Poor_Selectivity->Improper_pH Cause Solvent_Effect Solvent Choice Poor_Selectivity->Solvent_Effect Cause

Caption: Troubleshooting logic for common issues in the synthesis.

signaling_pathway_protection_route Start 2,6-Diethylaniline Protection Protection (Acetylation) Start->Protection Protected_Aniline N-acetyl-2,6-diethylaniline Protection->Protected_Aniline Bromination Bromination Protected_Aniline->Bromination Brominated_Protected N-(4-bromo-2,6-diethylphenyl)acetamide Bromination->Brominated_Protected Deprotection Deprotection (Hydrolysis) Brominated_Protected->Deprotection Final_Product This compound Deprotection->Final_Product

References

Technical Support Center: Purification of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 4-bromo-2,6-diethylaniline by column chromatography.

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) (for sample loading)

  • Sand (acid-washed)

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for this compound. A common starting point for similar compounds is a 95:5 to 90:10 mixture of hexane:ethyl acetate.[1] To prevent peak tailing due to the basicity of the aniline, add 0.5-1% triethylamine (TEA) to the mobile phase.[2]

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[1]

    • Add another layer of sand on top of the silica gel to prevent disturbance.[1]

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or the mobile phase.[1] Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[2] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure to achieve a steady flow rate.

    • Collect fractions in an orderly manner.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The following table presents representative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific chromatographic conditions.

AnalysisCrude ProductPurified Product
Appearance Brownish oil or low-melting solidOff-white to pale yellow solid
Purity (by GC/HPLC) 80-90%>98%
Yield -85-95% (recovery from chromatography)

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (Hexane:EtOAc + TEA) pack_column Pack Silica Gel Column prep_mobile_phase->pack_column load_sample Load Sample onto Column prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Purified Product evaporate_solvent->final_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: Why is my purified product showing a streak or a tailing spot on the TLC plate?

A1: Peak tailing is a common issue when purifying basic compounds like anilines on acidic silica gel.[2] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.

  • Solution: Add a small amount of a basic modifier, like triethylamine (TEA), to your mobile phase (typically 0.5-2%).[2] The TEA will neutralize the acidic sites on the silica, allowing your product to elute more symmetrically.

Q2: The separation between my product and an impurity is very poor. What can I do?

A2: Poor separation can be due to several factors:

  • Inappropriate Mobile Phase Polarity: The polarity of your eluent may not be optimal. Use TLC to test various solvent systems. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.[2] A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) will increase the retention time and may improve separation from less polar impurities.

  • Column Overload: You may have loaded too much crude sample onto the column.[2] Use a larger column or reduce the amount of sample. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.

  • Isomeric Impurities: The synthesis of this compound can sometimes produce isomeric byproducts with very similar polarities, such as 3-bromo-2,6-diethylaniline.[3] In such cases, a very slow, shallow gradient elution might be necessary to improve separation. Alternatively, consider a different stationary phase like alumina, which can offer different selectivity.[1]

Q3: My product is not coming off the column. What should I do?

A3: If your product is not eluting, it could be due to:

  • Mobile Phase is Not Polar Enough: Your eluent may be too non-polar. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Strong Adsorption: The aniline may be too strongly adsorbed to the silica. Ensure you have added triethylamine to your eluent to reduce this interaction.

  • Decomposition: It is possible, though less common, for the compound to decompose on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.

Q4: The collected fractions of my product are colored, but the starting material was not. Why?

A4: The color is likely due to the formation of trace amounts of oxidized impurities, which are common with anilines.

  • Solution: Passing the material through a short plug of silica gel with a non-polar eluent can often remove these colored impurities.[2] In some cases, treatment with activated charcoal followed by filtration can also be effective.

troubleshooting_workflow cluster_tailing Peak Shape Issues cluster_separation Separation Issues cluster_elution Elution Issues start Problem Observed q_tailing Product Tailing/Streaking? start->q_tailing q_separation Poor Separation? start->q_separation q_elution Product Not Eluting? start->q_elution a_tailing Add 0.5-2% Triethylamine to Mobile Phase q_tailing->a_tailing Yes check_rf Optimize Mobile Phase (Aim for Rf 0.2-0.3) q_separation->check_rf check_loading Reduce Sample Load or Use Larger Column q_separation->check_loading check_isomers Try Shallow Gradient or Different Stationary Phase q_separation->check_isomers increase_polarity Increase Mobile Phase Polarity q_elution->increase_polarity Yes check_tea Ensure TEA is in the Mobile Phase q_elution->check_tea Yes

Caption: Troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Recrystallization of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4-bromo-2,6-diethylaniline, aimed at researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Question: My this compound is oiling out during recrystallization instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute is insoluble in the solvent at a temperature above its melting point. Since this compound is a liquid at room temperature, this is a common issue. To address this, you can try the following:

  • Lower the temperature of the solvent before adding your compound: Ensure the solvent is not excessively hot.

  • Use a larger volume of solvent: This will keep the concentration of the aniline derivative lower, reducing the chances of it separating as a liquid.

  • Switch to a lower-boiling point solvent: A solvent with a lower boiling point will reduce the temperature at which you are dissolving the compound.

  • Induce crystallization at a lower temperature: Once your compound is dissolved, try cooling the solution very slowly and seeding it with a small crystal if available.

Question: I am not getting any crystal formation, even after cooling the solution for an extended period. What are the possible reasons and solutions?

Answer: Failure to form crystals can be due to several factors:

  • Solution is not saturated: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of your compound.

  • Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of this compound.

  • Presence of impurities: Impurities can inhibit crystal growth. If your compound is highly impure, consider a preliminary purification step like column chromatography.

  • Inappropriate solvent: The chosen solvent may not be suitable for this compound. Experiment with different solvents or solvent mixtures. For a related compound, 4-bromo-2,6-dimethylaniline, petroleum ether has been used successfully with prolonged cooling.[1]

Question: The resulting crystals are colored (e.g., yellow or brown), but I expect a colorless product. How can I remove the colored impurities?

Answer: The presence of color indicates impurities, which can arise from oxidation or byproducts from the synthesis. Here are some methods to decolorize your product:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. Gently heat the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system can significantly improve the purity and color.

  • Column Chromatography: For persistent impurities, purification by silica gel column chromatography prior to recrystallization may be necessary.[2]

Frequently Asked Questions (FAQs)

What is the recommended solvent for the recrystallization of this compound?

While specific data for this compound is limited, information on analogous compounds can provide guidance. For 4-bromo-2,6-dimethylaniline, petroleum ether is a suitable solvent, often requiring low temperatures (-10 °C) and extended time for crystal growth.[1] For 4-bromo-N,N-dimethylaniline, recrystallization from alcohol (such as ethanol) is suggested.[3] Given that this compound is a liquid at room temperature, a low-boiling point, non-polar solvent like hexane or petroleum ether, potentially with a small amount of a slightly more polar co-solvent, would be a good starting point. Experimentation with solvent systems is recommended.

What is the expected melting point of pure this compound?

Pure this compound is a liquid at room temperature.[4] Therefore, it does not have a melting point under standard conditions. Its boiling point is 134 °C at 3 mmHg.[4][5] If you have synthesized a salt of this compound, such as the hydrobromide, it will be a solid with a distinct melting point.

How can I confirm the purity of my recrystallized this compound?

Several analytical techniques can be used to assess the purity of your final product:

  • Gas Chromatography (GC): This is a highly effective method for determining the purity of volatile compounds like this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of any impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of multiple components in your sample. A single spot on the TLC plate in an appropriate solvent system is indicative of high purity.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄BrN[4]
Molecular Weight 228.13 g/mol [4]
Appearance Light yellow to brown clear liquid[4]
Boiling Point 134 °C / 3 mmHg[4][5]
Solubility Slightly soluble in Chloroform and Methanol[5]
Storage Conditions Refrigerated (0-10°C), under inert atmosphere, protected from light and air[4][5]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on the recrystallization of similar compounds. Optimization may be required.

  • Solvent Selection: Begin by selecting a suitable solvent. Based on related compounds, a non-polar solvent like hexane or petroleum ether is a good starting point.

  • Dissolution: In a fume hood, gently warm the selected solvent in an Erlenmeyer flask. Add the crude this compound dropwise to the warm solvent until it completely dissolves. Use the minimum amount of warm solvent necessary to fully dissolve the compound.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Gently swirl and heat the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath, and then transfer to a freezer (-10 to -20 °C) for several hours to overnight to induce crystallization.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the purity of the recrystallized product using an appropriate analytical method such as GC or NMR.

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound A Dissolve crude compound in minimum hot solvent B Add activated charcoal (if solution is colored) A->B Optional D Cool solution slowly to induce crystallization A->D If no charcoal used C Hot filtration to remove charcoal B->C C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with ice-cold solvent E->F G Dry crystals under vacuum F->G H Analyze for purity (GC, NMR) G->H

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

References

Technical Support Center: Bromination of 2,6-Diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,6-diethylaniline. The information is designed to help overcome common challenges and minimize the formation of side products.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Bromo-2,6-diethylaniline

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). A reaction time of around 2-4 hours at 0°C is often optimal.[1] - Stoichiometry: Ensure a slight excess of the brominating agent (e.g., 1.1-1.25 equivalents of bromine) is used.
Product Loss During Workup - Extraction: Use an appropriate organic solvent for extraction, such as petroleum ether or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product.[1] - Neutralization: Carefully neutralize the reaction mixture with a saturated sodium carbonate or bicarbonate solution to a pH > 12 to deprotonate the anilinium salt and facilitate extraction of the free amine into the organic layer.[1]
Degradation of Product - Temperature Control: Maintain a low reaction temperature (0°C) during the addition of bromine to prevent degradation and unwanted side reactions.[1]

Issue 2: Formation of Significant Amounts of Side Products (Isomers and Poly-brominated compounds)

Possible Cause Suggested Solution
Over-bromination (Di- and Tri-brominated Products) - Controlled Bromine Addition: Add the bromine solution dropwise or as a vapor over an extended period (e.g., 2 hours) to maintain a low concentration of bromine in the reaction mixture.[1] Adding liquid bromine directly can lead to a large number of byproducts.[1] - Milder Brominating Agents: Consider using N-Bromosuccinimide (NBS) as a milder and more selective brominating agent.
Formation of 3-Bromo-2,6-diethylaniline - Acidity Control: The formation of the 3-bromo isomer is favored in strongly acidic media. While acidic conditions are necessary to passivate the amino group, using a very strong acid or high concentrations can promote meta-bromination. The use of hydrochloric acid to achieve a pH < 2 is a common starting point.[1] - Protecting Group: For maximum para-selectivity, consider protecting the amino group as an acetamide. The bromination of N-acetyl-2,6-diethylaniline in acetic acid or chloroform favors the formation of the 4-bromo isomer. The protecting group can be subsequently removed by hydrolysis.
Inseparable Mixture of Products - Purification Strategy: If a mixture of isomers is formed, purification by fractional distillation under reduced pressure or column chromatography on silica gel may be necessary. For column chromatography, a solvent system of hexane and ethyl acetate is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of 2,6-diethylaniline?

A1: The most common side products are the isomeric 3-bromo-2,6-diethylaniline and poly-brominated species such as 2,4-dibromo- and 2,4,6-tribromo-2,6-diethylaniline. The formation of these byproducts is highly dependent on the reaction conditions.

Q2: How can I selectively obtain this compound?

A2: To achieve high selectivity for the 4-bromo isomer, it is crucial to control the reaction conditions. Key strategies include:

  • Passivation of the Amino Group: Reacting the 2,6-diethylaniline with an acid, such as hydrochloric acid, to form the anilinium salt. This deactivates the ring and directs bromination to the para position.[1]

  • Low Temperature: Maintaining the reaction temperature at 0°C using an ice bath.[1]

  • Slow Addition of Bromine: Adding the bromine slowly, for instance as a vapor or a dilute solution, over a period of 1-2 hours helps to prevent localized high concentrations of bromine, which can lead to over-bromination.[1]

Q3: What is the role of steric hindrance in the bromination of 2,6-diethylaniline?

A3: The two ethyl groups at the ortho positions (2 and 6) of the aniline ring provide significant steric hindrance. This steric bulk discourages the electrophilic attack of bromine at the ortho positions, thereby increasing the selectivity for bromination at the less hindered para position (position 4). This is a key factor that favors the formation of this compound over other isomers.

Q4: Can I use a protecting group strategy to improve selectivity?

A4: Yes, protecting the amino group is an effective strategy. Acetylation of the amino group to form N-(2,6-diethylphenyl)acetamide significantly reduces the activating effect of the amino group and enhances para-selectivity during bromination. The acetamide can then be hydrolyzed to yield the desired this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on the Bromination of 2,6-Dialkylanilines (Analogous Systems)

SubstrateBrominating AgentSolvent/ConditionsMajor ProductReported YieldSide ProductsReference
2,6-DimethylanilineBromineGlacial Acetic Acid4-Bromo-2,6-dimethylaniline80-85%Not specified[2]
2,6-DimethylanilineBromineStrongly Acidic Medium3-Bromo-2,6-dimethylanilineSubstantial amounts4-Bromo isomer[2]
2,6-DiethylanilineBromineHydrochloric Acid / WaterThis compound67%Not specified[1]

Experimental Protocols

Protocol 1: Selective para-Bromination of 2,6-Diethylaniline

Materials:

  • 2,6-Diethylaniline

  • Concentrated Hydrochloric Acid

  • Liquid Bromine

  • Petroleum Ether

  • Saturated Sodium Carbonate solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 12.4 g (0.083 mol) of 2,6-diethylaniline in 200 mL of water and 20 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0°C in an ice bath. The pH of the system should be below 2.

  • Slowly add 12.5 g (0.078 mol) of liquid bromine to the reaction mixture over a period of 2 hours while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC (eluent: ethyl acetate/petroleum ether = 1:8).

  • Once the starting material is consumed, filter the resulting solid precipitate.

  • Slowly add a saturated aqueous solution of sodium carbonate to the filtrate until the pH is greater than 12. An oily substance should form.

  • Extract the aqueous layer with petroleum ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure.

  • Cool the concentrated solution overnight to induce crystallization.

  • Collect the crystals by vacuum filtration to obtain this compound.

Mandatory Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2,6-Diethylaniline 2,6-Diethylaniline Anilinium_Salt 2,6-Diethylanilinium Salt 2,6-Diethylaniline->Anilinium_Salt + HCl This compound This compound (Desired Product) Anilinium_Salt->this compound + Br2 (para-attack) 3-Bromo-2,6-diethylaniline 3-Bromo-2,6-diethylaniline (Isomeric Impurity) Anilinium_Salt->3-Bromo-2,6-diethylaniline + Br2 (meta-attack, strong acid) Polybrominated_Products Polybrominated Products (Over-bromination) This compound->Polybrominated_Products + Br2 (excess) Experimental_Workflow start Start dissolve Dissolve 2,6-diethylaniline in HCl/Water start->dissolve cool Cool to 0°C dissolve->cool add_br2 Slowly add Bromine cool->add_br2 react React at Room Temperature (Monitor by TLC) add_br2->react filter Filter Precipitate react->filter neutralize Neutralize with Na2CO3 filter->neutralize extract Extract with Petroleum Ether neutralize->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crystallize Crystallize Overnight concentrate->crystallize isolate Isolate Product (Vacuum Filtration) crystallize->isolate end End isolate->end

References

Technical Support Center: Purification of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 4-Bromo-2,6-diethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the bromination of 2,6-diethylaniline, may contain several impurities. These can include:

  • Unreacted Starting Material: 2,6-diethylaniline.

  • Isomeric Byproducts: Such as 3-bromo-2,6-diethylaniline, which can form depending on the reaction conditions.[1]

  • Poly-brominated Species: For instance, 4,6-dibromo-2,6-diethylaniline may be present if an excess of the brominating agent is used or if the reaction is not carefully controlled.[2]

  • Solvent Residues: Residual solvents from the synthesis and initial work-up procedures.

Q2: Which analytical techniques are recommended to assess the purity of this compound?

A2: To effectively assess the purity of your compound, a combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent initial method for a quick qualitative assessment of the number of components in your crude product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can effectively separate closely related impurities.

  • Gas Chromatography (GC): Useful for analyzing volatile impurities and can also provide quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any isomeric or other structural impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Purification Protocols and Data

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on structurally similar compounds, suitable solvents for recrystallization include hexane or petroleum ether.[3][4] The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or a refrigerator at a low temperature (e.g., -10 °C) for an extended period (e.g., 12 hours).[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Column Chromatography

For separating mixtures with multiple components or when impurities have similar solubility to the product, column chromatography is the preferred method.[5]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. The eluent system should be optimized using TLC to achieve good separation between this compound and its impurities. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[6]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.[5]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Comparison

The following table summarizes the expected purity levels of this compound after different purification methods. The actual values can vary depending on the initial purity of the crude material.

Purification MethodTypical Purity of Crude ProductExpected Purity after PurificationNotes
Single Recrystallization 80-90%>98%Effective for removing small amounts of impurities. Purity can be further improved with a second recrystallization.
Column Chromatography 70-90%>99%Highly effective for separating isomeric byproducts and multiple impurities.

Troubleshooting Guides

General Purification Workflow

G cluster_start Initial Steps cluster_purification Purification Method cluster_end Final Steps Crude Product Crude Product Purity Assessment (TLC, HPLC, NMR) Purity Assessment (TLC, HPLC, NMR) Crude Product->Purity Assessment (TLC, HPLC, NMR) Recrystallization Recrystallization Purity Assessment (TLC, HPLC, NMR)->Recrystallization Minor Impurities Column Chromatography Column Chromatography Purity Assessment (TLC, HPLC, NMR)->Column Chromatography Multiple/Isomeric Impurities Isolate Pure Product Isolate Pure Product Recrystallization->Isolate Pure Product Column Chromatography->Isolate Pure Product Final Purity Analysis Final Purity Analysis Isolate Pure Product->Final Purity Analysis Dry and Store Dry and Store Final Purity Analysis->Dry and Store

Caption: General workflow for the purification of this compound.

Troubleshooting Common Purification Issues

Problem 1: Oily Product After Recrystallization

  • Possible Cause: The presence of significant impurities can lower the melting point of the mixture, resulting in an oil. Residual solvent may also prevent solidification.

  • Suggested Solution:

    • Ensure all solvent is removed under high vacuum.

    • If the product remains oily, the impurity level is likely too high for a single recrystallization. Purify the material using column chromatography.

    • Try adding a seed crystal of pure this compound to induce crystallization.

Problem 2: Low Recovery from Recrystallization

  • Possible Cause: Too much solvent was used during the dissolution step, or the solution was not cooled sufficiently.

  • Suggested Solution:

    • If you have already filtered the crystals, try to concentrate the filtrate by boiling off some solvent and cooling it again to recover more product.

    • In future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the solution is cooled for an adequate amount of time at a low temperature.

Problem 3: Poor Separation in Column Chromatography

  • Possible Cause: The chosen eluent system is not optimal for separating the components.

  • Suggested Solution:

    • Perform a more thorough TLC analysis with various solvent ratios (e.g., different gradients of hexane/ethyl acetate) to find a system that provides better separation (a larger difference in Rf values).

    • If silica gel is not effective, consider using a different stationary phase, such as alumina.

Problem 4: Co-elution of Product and Impurity

  • Possible Cause: The impurity has a very similar polarity to the desired product.

  • Suggested Solution:

    • Use a shallower solvent gradient during column chromatography to improve resolution.

    • Collect smaller fractions and analyze them carefully by TLC to isolate the purest fractions.

    • Consider a subsequent recrystallization of the partially purified material obtained from the column.

G start Purification Issue Identified oily_product Product is an oil after recrystallization? start->oily_product low_recovery Low recovery from recrystallization? oily_product->low_recovery No use_chromatography Action: Purify via column chromatography. oily_product->use_chromatography Yes poor_separation Poor separation on column? low_recovery->poor_separation No concentrate_filtrate Action: Concentrate filtrate and re-cool. low_recovery->concentrate_filtrate Yes optimize_eluent Action: Optimize eluent with TLC. poor_separation->optimize_eluent Yes

Caption: Troubleshooting decision tree for purifying this compound.

References

Troubleshooting failed Suzuki coupling with 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates, such as 4-Bromo-2,6-diethylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when performing Suzuki coupling with this compound and similar sterically demanding substrates.

Q1: My Suzuki coupling reaction with this compound has failed or is giving a very low yield. What is the most likely cause?

A1: Low yields with sterically hindered substrates like this compound are common and typically stem from the steric hindrance impeding key steps in the catalytic cycle.[1][2] The bulky ethyl groups at the ortho positions can significantly slow down the oxidative addition of the palladium catalyst to the carbon-bromine bond and the subsequent reductive elimination step to form the desired C-C bond.[2] Standard catalysts, such as Pd(PPh₃)₄, are often ineffective under these conditions.[1]

Q2: Which palladium catalyst and ligand system is recommended for coupling with this compound?

A2: The choice of ligand is the most critical factor for a successful reaction with a hindered substrate. You should employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl bromide.[1]

  • Recommended Ligands:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices for sterically hindered substrates.[1]

    • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficiency, even for creating tetra-ortho-substituted biaryls.[3]

    • Specialized Ligands: For particularly challenging couplings, consider ligands like AntPhos or BI-DIME, which have shown success with substrates possessing unprecedented steric hindrance.[4][5]

Q3: What are the optimal base and solvent choices for this reaction?

A3: The base and solvent system is crucial and must be carefully selected.

  • Base Selection: The base activates the boronic acid, facilitating the transmetalation step.

    • For many hindered couplings, potassium phosphate (K₃PO₄) is a reliable and effective choice.[5][6]

    • Cesium carbonate (Cs₂CO₃) is also a good option.[1]

    • For very challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary to achieve high yields.[3][5]

  • Solvent Selection: Anhydrous, aprotic solvents are generally preferred.

    • Toluene and 1,4-dioxane are the most common and effective solvents for these types of reactions.[3][5]

    • If the reaction is still sluggish, consider a higher-boiling solvent like xylenes to allow for increased reaction temperatures.[5]

Q4: I am observing the formation of side products. What could they be and how can I minimize them?

A4: A common side reaction is the protodeboronation of your boronic acid starting material, where the carbon-boron bond is cleaved.[2] This is more prevalent with electron-rich boronic acids and under harsh reaction conditions. To minimize this side reaction, consider using a milder base like potassium carbonate (K₂CO₃) or ensuring your reaction conditions are not overly aggressive.[2] Another potential side reaction is the homocoupling of the starting materials.

Q5: Should I adjust the reaction temperature and time?

A5: Yes, sterically hindered substrates often require more energy to overcome the activation barriers for the catalytic steps.[5] If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), increasing it to 100-120 °C may significantly improve the yield and reaction rate.[5] Microwave irradiation can also be a very effective method for rapidly heating the reaction and driving it to completion.[3]

Data Presentation: Catalyst System Performance

The following table summarizes the performance of various catalyst systems for Suzuki coupling reactions involving sterically hindered aryl halides. While this data is not exclusively for this compound, it provides a strong indication of the types of systems that are successful for such challenging substrates.

Catalyst/PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂o-(dicyclohexylphosphino)biphenyl--Room TempHigh Turnover[7]
Pd(dba)₂R-PhosK₃PO₄·H₂OTHFRoom Temp>95%[6]
Pd-NHC Complex 3a-t-BuOKDioxane80>99%[3]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60High Yield[8]
Pd(OAc)₂AntPhosK₃PO₄Toluene11070-90%[4]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization based on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, and base.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Troubleshooting Workflow

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a logical workflow for troubleshooting failed reactions with hindered substrates.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pdiia R1-Pd(II)Ln-X (Oxidative Addition Complex) pd0->pdiia Oxidative Addition (R1-X) pdiib R1-Pd(II)Ln-R2 (Transmetalation Complex) pdiia->pdiib Transmetalation (R2-B(OR)2 + Base) pdiib->pd0 Reductive Elimination product R1-R2 (Product) pdiib->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failed: Low/No Yield with This compound q_ligand Using a bulky ligand? (e.g., SPhos, XPhos, NHC) start->q_ligand sol_ligand Switch to a bulky, electron-rich phosphine or NHC ligand. q_ligand->sol_ligand No q_base_solvent Base & Solvent Optimized? (e.g., K3PO4/Toluene) q_ligand->q_base_solvent Yes sol_ligand->q_base_solvent sol_base_solvent Try a stronger base (t-BuOK) or different solvent (Dioxane). q_base_solvent->sol_base_solvent No q_temp Is reaction temp >100°C? q_base_solvent->q_temp Yes sol_base_solvent->q_temp sol_temp Increase temperature (100-120°C) or use microwave heating. q_temp->sol_temp No end Reaction Optimized q_temp->end Yes sol_temp->end

Caption: Troubleshooting workflow for a failed Suzuki coupling with a hindered substrate.

References

Technical Support Center: Minimizing Byproduct Formation in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common byproducts, thereby improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Buchwald-Hartwig amination?

A1: The most frequently encountered byproducts are the result of hydrodehalogenation (replacement of the halide with a hydrogen) and β-hydride elimination (for alkylamines), which also leads to a hydrodehalogenated arene and an imine.[1][2] Ether formation can also occur as a side reaction, particularly when using sterically hindered amines where the alkoxide base may react competitively.[3]

Q2: How does the choice of ligand affect byproduct formation?

A2: The ligand is a critical component for controlling selectivity.[4] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, RuPhos), are designed to promote the desired reductive elimination to form the C-N bond while suppressing side reactions.[4][5] Bidentate ligands can suppress β-hydride elimination by preventing an open coordination site on the palladium catalyst.[1][6]

Q3: What is the role of the base, and how does it influence side reactions?

A3: The base is required to deprotonate the amine, facilitating its coordination to the palladium center.[2][4] However, the choice and strength of the base can significantly impact byproduct formation. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions, especially with base-sensitive substrates.[7][8] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[7][8]

Q4: Can the solvent choice help minimize byproducts?

A4: Yes, the solvent affects the solubility of reagents and the stability of catalytic intermediates.[7][9] Aprotic, nonpolar solvents like toluene and dioxane are commonly used and can be effective.[2][7] In some cases, polar aprotic solvents have been found to promote β-hydride elimination.[2] The choice of solvent can also be crucial when aryl iodides are used, as less polar solvents can prevent the precipitation of iodide salts that may inhibit the catalyst.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Significant formation of a hydrodehalogenated arene.
  • Potential Cause A: Unfavorable kinetics. The rate of reductive elimination to form the desired product is slow compared to pathways leading to hydrodehalogenation.

  • Solution A:

    • Ligand Selection: Switch to a bulkier, more electron-rich ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) to accelerate reductive elimination.[4]

    • Lower Temperature: Higher temperatures can sometimes favor side reactions; try running the reaction at a lower temperature.[7]

  • Potential Cause B: Presence of a hydride source. The palladium catalyst may be reacting with an unintended hydride source, leading to the formation of a palladium-hydride species that promotes hydrodehalogenation.[10][11]

  • Solution B:

    • Scrutinize Reagents: Ensure all reagents and solvents are pure and anhydrous.

    • Base Selection: Using a weaker or less sterically hindered base can sometimes mitigate this issue.[7]

Issue 2: Low yield due to β-hydride elimination (when using alkylamines).
  • Potential Cause: The arylpalladium amido intermediate is undergoing β-hydride elimination instead of reductive elimination. This is more common with primary and less sterically hindered secondary alkylamines.[1][6]

  • Solution:

    • Use Chelating Ligands: Bidentate phosphine ligands like BINAP or DPPF can suppress β-hydride elimination by preventing the formation of a three-coordinate intermediate, which is necessary for this side reaction to occur.[1][6]

    • Use Bulky Monodentate Ligands: Sterically hindered monodentate ligands can also disfavor the conformation required for β-hydride elimination.[1][12]

Issue 3: Catalyst deactivation or decomposition.
  • Potential Cause A: Oxygen sensitivity. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, rendering it inactive.[7]

  • Solution A:

    • Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen).[7]

    • Degassed Solvents: Use properly degassed, anhydrous solvents.

  • Potential Cause B: Substrate inhibition. Certain functional groups on the substrate, such as heterocycles, can coordinate strongly to the palladium center and inhibit catalysis.[14]

  • Solution B:

    • Ligand Screening: Experiment with different ligands. A ligand that binds more strongly to the palladium may prevent displacement by the substrate.

    • Adjust Stoichiometry: In some cases, adding a slight excess of the ligand relative to the palladium precursor can be beneficial.

Visualizing Key Pathways and Workflows

Buchwald-Hartwig Catalytic Cycle and Key Side Reactions

The following diagram illustrates the main catalytic cycle and the points where byproduct formation can occur.

Buchwald_Hartwig_Cycle cluster_cycle Main Catalytic Cycle cluster_side Side Reactions Pd(0)L Pd(0)L Ox-Add Oxidative Addition Pd(0)L->Ox-Add Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Ox-Add->Ar-Pd(II)-X Lig-Ex Ligand Exchange Ar-Pd(II)-X->Lig-Ex HNR1R2, Base Hydrodehal Hydrodehalogenation Byproduct (Ar-H) Ar-Pd(II)-X->Hydrodehal via Pd-H species Ar-Pd(II)-NR1R2 Ar-Pd(II)(L)-NR1R2 Lig-Ex->Ar-Pd(II)-NR1R2 Red-Elim Reductive Elimination Ar-Pd(II)-NR1R2->Red-Elim Beta-Hydride β-Hydride Elimination Ar-Pd(II)-NR1R2->Beta-Hydride Requires β-H on Amine Red-Elim->Pd(0)L Catalyst Regeneration Product Ar-NR1R2 Red-Elim->Product Beta-Hydride->Hydrodehal leads to

Caption: The catalytic cycle and major byproduct pathways.

Troubleshooting Workflow for Low Yield

When faced with a low yield, a systematic approach to troubleshooting can identify the root cause.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes sol_catalyst Use a pre-catalyst or fresh reagents. check_catalyst->sol_catalyst No check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents Yes sol_temp Increase temperature incrementally. check_temp->sol_temp No check_byproducts Are significant byproducts observed? check_reagents->check_byproducts Yes sol_reagents Use anhydrous, degassed solvents and pure reagents. check_reagents->sol_reagents No sol_byproducts Screen different ligands, bases, or solvents. check_byproducts->sol_byproducts Yes success Improved Yield check_byproducts->success No sol_catalyst->success sol_temp->success sol_reagents->success sol_byproducts->success

Caption: A decision tree for troubleshooting low-yielding reactions.

Quantitative Data Summary

The selection of reaction parameters is interdependent and critical for success. The following tables provide a general guide based on common findings.

Table 1: General Guidance on Base and Solvent Selection

BaseTypical pKaHAdvantagesDisadvantagesRecommended Solvents
NaOtBu, KOtBu ~19Allows for high reaction rates and low catalyst loadings.[8]Incompatible with many base-sensitive functional groups (e.g., esters).[8]Toluene, Dioxane, THF[7]
LHMDS ~26Useful for substrates with protic functional groups.[8]Air-sensitive solid; can be incompatible with some groups at high temperatures.[8]Toluene, THF
Cs₂CO₃, K₃PO₄ ~10-12Excellent functional group tolerance.[7][8]May require higher catalyst loadings or longer reaction times.[7][8]Dioxane, Toluene, t-BuOH[15][16][17]

Table 2: Ligand Selection Guide for Minimizing Common Byproducts

Issue to AddressRecommended Ligand ClassExample LigandsRationale
General low reactivity, slow reductive elimination Bulky, electron-rich dialkylbiaryl phosphinesXPhos, RuPhos, BrettPhosThese ligands accelerate the rate-limiting reductive elimination step, outcompeting side reactions.[4][5]
β-Hydride elimination with alkylamines Bidentate phosphines with a large bite angleXantphos, DPEPhosChelation blocks the open coordination site required for β-hydride elimination to occur.[1][6]
Coupling of sterically hindered substrates Very bulky monophosphine ligandstBuXPhos, tBuBrettPhosThe steric bulk can facilitate both oxidative addition and reductive elimination for challenging substrates.[1]

Experimental Protocols

Protocol: Minimizing Hydrodehalogenation in the Amination of an Aryl Bromide

This protocol is an example for the coupling of 4-bromotoluene with morpholine, optimized to minimize the formation of toluene as a byproduct.

Reagents & Equipment:

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine)

  • Base (e.g., K₃PO₄, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol%), and the ligand (e.g., 1.2-2.4 mol%).

  • Addition of Reagents: Add the finely ground K₃PO₄ (1.5 equiv) and the amine (1.2 equiv).[17]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[13] The use of a weaker base like K₃PO₄ may require a slightly higher temperature or longer reaction time compared to NaOtBu, but it is less likely to promote hydrodehalogenation.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

References

Technical Support Center: Synthesis and Purification of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the purity of synthesized 4-Bromo-2,6-diethylaniline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the experimental process. Here are the most common causes and their solutions:

  • Incomplete Reaction: The bromination of 2,6-diethylaniline may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A common mobile phase for this is a mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v).[1] The reaction should be allowed to proceed until the starting material (2,6-diethylaniline) is no longer visible on the TLC plate. Ensure the reaction time is adequate; for similar reactions, a duration of 2-4 hours at 0°C is often sufficient.[1]

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate and selectivity of the bromination.

    • Solution: Maintain a constant temperature of 0°C using an ice bath during the addition of bromine and for the duration of the reaction.[1] Temperatures that are too high can lead to the formation of undesired side products.

  • Loss of Product During Work-up: The product may be lost during the extraction and washing steps.

    • Solution: Ensure the pH of the aqueous solution is basic (pH > 12) before extraction with an organic solvent like petroleum ether or ethyl acetate.[1] This ensures the aniline product is in its free base form and has maximum solubility in the organic phase. Perform multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of the product from the aqueous layer.[1]

Problem 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I minimize their formation?

A: The primary impurities in the synthesis of this compound are typically isomeric byproducts and unreacted starting material.

  • 3-Bromo-2,6-diethylaniline: The formation of the 3-bromo isomer is a common side reaction.[2][3]

    • Solution: The selectivity for the desired 4-bromo isomer is highly dependent on the acidity of the reaction medium.[2][3] Performing the bromination in a strongly acidic medium, such as by first forming the hydrochloride salt of 2,6-diethylaniline, favors the formation of the 4-bromo product.[1][3]

  • Unreacted 2,6-diethylaniline: The presence of the starting material indicates an incomplete reaction.

    • Solution: Ensure a slight excess of the brominating agent is used and that the reaction is monitored by TLC to confirm the complete consumption of the starting material.

  • Di-brominated Products: Although less common under controlled conditions, over-bromination can occur.

    • Solution: Add the bromine solution dropwise and slowly to the reaction mixture while maintaining a low temperature (0°C).[1] This helps to control the reactivity and prevent multiple brominations on the same molecule.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and analysis of this compound.

Q1: What is the most effective method for purifying crude this compound?

A1: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them depends on the impurity profile and the desired final purity.

  • Recrystallization: This is a simple and effective method for removing small amounts of impurities, especially if the crude product is already relatively clean.

  • Column Chromatography: This method is more suitable for separating mixtures with multiple components or when impurities have similar solubility to the product.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: Petroleum ether is a commonly used and effective solvent for the recrystallization of similar compounds like 4-bromo-2,6-dimethylaniline.[1] The process typically involves dissolving the crude product in a minimal amount of hot petroleum ether and then allowing it to cool slowly. For optimal crystal growth and purity, it is recommended to let the saturated solution stand at a low temperature (e.g., -10°C) for an extended period (e.g., 12 hours).[1]

Q3: What are the recommended conditions for purifying this compound by column chromatography?

A3: Silica gel is a suitable stationary phase for the column chromatography of this compound. A gradient elution with a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate is recommended. The separation can be optimized by first performing TLC to determine the optimal solvent ratio. A good starting point for the mobile phase is a 95:5 mixture of hexane to ethyl acetate, gradually increasing the polarity.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A single spot on the TLC plate in an appropriate solvent system is an indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing aniline derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify any impurities present.

Data Presentation

The following tables provide representative data on the improvement of purity and yield of this compound after purification.

Table 1: Purity Profile Before and After Purification

AnalyteCrude Product Purity (%)Purity after Recrystallization (%)Purity after Column Chromatography (%)
This compound 85-90>98>99
3-Bromo-2,6-diethylaniline 5-10<1<0.5
2,6-diethylaniline 1-5<0.5<0.1
Di-bromo impurities 1-3<0.5<0.1

Table 2: Yield After Different Purification Methods

Purification MethodTypical Yield (%)
Recrystallization 70-80
Column Chromatography 60-75

Experimental Protocols

Synthesis of this compound

  • In a round-bottom flask, dissolve 2,6-diethylaniline (1 equivalent) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in water dropwise over 2 hours while maintaining the temperature at 0°C.

  • Monitor the reaction by TLC (petroleum ether:ethyl acetate = 8:1).

  • Once the starting material is consumed, slowly add a saturated aqueous solution of sodium carbonate until the pH is greater than 12.

  • Extract the product with petroleum ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot petroleum ether.

  • Allow the solution to cool to room temperature slowly.

  • Place the solution in a freezer at -10°C for 12 hours to promote crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum.[1]

Purification by Column Chromatography

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolution Dissolve 2,6-diethylaniline in HCl/Water Start->Dissolution Bromination Add Bromine at 0°C Dissolution->Bromination Workup Basify and Extract Bromination->Workup Crude_Product Crude this compound Workup->Crude_Product Recrystallization Recrystallization (Petroleum Ether) Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography (Silica, Hexane/EtOAc) Crude_Product->Column_Chromatography Option 2 Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Problem Low Purity of This compound Isomer_Impurity High level of 3-bromo isomer? Problem->Isomer_Impurity Check TLC/ NMR SM_Impurity Unreacted starting material? Problem->SM_Impurity Check TLC/ GC Other_Impurity Other impurities present? Problem->Other_Impurity Check TLC/ GC-MS Solution_Isomer Ensure acidic reaction medium Isomer_Impurity->Solution_Isomer Yes Solution_SM Increase reaction time and monitor by TLC SM_Impurity->Solution_SM Yes Solution_Other Optimize purification (Recrystallization or Column Chromatography) Other_Impurity->Solution_Other Yes

Caption: Troubleshooting logic for improving the purity of this compound.

References

Technical Support Center: HPLC Analysis of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Bromo-2,6-diethylaniline. It includes a recommended starting protocol, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical work.

Experimental Protocols

A detailed methodology for a starting point in the HPLC analysis of this compound is provided below. This protocol is based on common practices for the analysis of similar aromatic amines and may require optimization for specific sample matrices or instrumentation.[1][2][3][4][5]

Recommended HPLC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve sample in a mixture of Acetonitrile and Water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale for Parameter Selection:

  • Column: A C18 column is a good starting point for the separation of moderately nonpolar compounds like this compound due to its hydrophobic stationary phase.[4]

  • Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase HPLC.[1][2] The addition of formic acid helps to improve peak shape by protonating the amine group, which can reduce tailing.[2]

  • Gradient Elution: A gradient is recommended to ensure the elution of any potential impurities with different polarities and to shorten the analysis time.

  • Detection: Aromatic compounds like this compound typically exhibit strong UV absorbance, making UV detection a suitable and sensitive method. The wavelength of 254 nm is a common choice for aromatic compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing)

  • Possible Cause: Secondary interactions between the basic amine group of the analyte and residual silanols on the silica-based column packing.

  • Solution:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the aniline protonated. The use of 0.1% formic acid is a good starting point.[2] If tailing persists, consider using a slightly stronger acid like 0.1% trifluoroacetic acid (TFA).

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

    • Lower Analyte Concentration: High concentrations of basic compounds can lead to peak tailing. Try injecting a more dilute sample.

Problem: No Peak or Very Small Peak

  • Possible Cause: The analyte is not eluting from the column or is not being detected.

  • Solution:

    • Check Sample Solubility: this compound is slightly soluble in chloroform and methanol.[6] Ensure the sample is fully dissolved in the injection solvent.

    • Verify Wavelength: Confirm the UV detector is set to an appropriate wavelength for the analyte. A UV scan of the compound can help determine the optimal wavelength.

    • Increase Organic Content of Mobile Phase: If the compound is strongly retained, a stronger mobile phase (higher percentage of acetonitrile) may be needed to elute it.

    • Check for System Leaks: A leak in the system can lead to a loss of sample and a decrease in peak size.[7]

Problem: Ghost Peaks

  • Possible Cause: Contamination in the mobile phase, injection system, or carryover from a previous injection.

  • Solution:

    • Run a Blank Gradient: Inject the sample solvent without the analyte to see if the ghost peaks are present. If so, the contamination is likely in the solvent or the system.

    • Clean the Injector: Implement a needle wash with a strong solvent (e.g., 100% acetonitrile or methanol) between injections to reduce carryover.

    • Use High-Purity Solvents: Ensure that HPLC-grade solvents and additives are used for the mobile phase preparation.

Problem: Shifting Retention Times

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or column degradation.

  • Solution:

    • Ensure Proper Mobile Phase Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurements.

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.

    • Equilibrate the Column: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

    • Monitor Column Performance: Regularly check the column's performance with a standard to detect any degradation over time.

Troubleshooting Workflow

Caption: A flowchart for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for this compound analysis?

A1: A reversed-phase C18 or C8 column is a good starting point.[4][5] For potentially better peak shape with this basic compound, a base-deactivated column or a phenyl-hexyl column could also be considered.

Q2: How can I improve the resolution between this compound and its impurities?

A2: To improve resolution, you can:

  • Optimize the Mobile Phase Gradient: A shallower gradient (slower increase in the percentage of organic solvent) can improve the separation of closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.[8]

  • Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of the analyte and some impurities, which can affect their retention and improve resolution.

Q3: What is the expected retention time for this compound with the proposed method?

A3: The exact retention time will depend on the specific column and HPLC system used. However, with the recommended starting method, a retention time in the range of 5-8 minutes can be expected. It is crucial to run a standard of this compound to confirm its retention time on your system.

Q4: Is a guard column necessary for this analysis?

A4: While not mandatory for initial method development, using a guard column with a similar stationary phase is highly recommended for routine analysis. It will help protect the analytical column from contaminants in the sample and extend its lifetime.

Q5: Can this method be used for quantitative analysis?

A5: Yes, once the method is optimized and validated, it can be used for quantitative analysis. Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][9]

HPLC Method Development Workflow

Caption: A logical workflow for HPLC method development.

References

Technical Support Center: Analysis of 4-Bromo-2,6-diethylaniline Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify byproducts in reactions involving 4-Bromo-2,6-diethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect in the synthesis of this compound?

A1: The synthesis of this compound typically involves the electrophilic bromination of 2,6-diethylaniline. The most common byproducts arise from this reaction and include:

  • Unreacted Starting Material: 2,6-diethylaniline.

  • Positional Isomers: 3-Bromo-2,6-diethylaniline is a likely isomeric byproduct due to competing directing effects on the aromatic ring.[1]

  • Poly-brominated Species: Dibrominated products, such as 3,5-dibromo-2,6-diethylaniline, can form if the reaction conditions are not carefully controlled.

Q2: I am not getting good separation between my main product and a key byproduct. What can I do?

A2: Poor resolution is a common issue. Here are several steps you can take to improve chromatographic separation:

  • Optimize the Temperature Program: Decrease the initial oven temperature and use a slower temperature ramp rate. This will increase the interaction of the analytes with the stationary phase and can improve separation.

  • Select a Different GC Column: If you are using a standard non-polar column (like a DB-5ms or HP-5ms), consider switching to a column with a different stationary phase chemistry, such as a mid-polarity column (e.g., DB-17ms or HP-50+), which can alter the elution order based on differences in polarity.

  • Check Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) flow rate is optimal for your column dimensions. A flow rate that is too high will reduce separation efficiency.

Q3: My peaks for this compound are tailing. What is the cause and how can I fix it?

A3: Peak tailing for aniline compounds is often due to active sites in the GC system. Here are the primary causes and solutions:

  • Active Sites in the Inlet: The glass inlet liner can have active silanol groups that interact with the amine functionality of your analyte.

    • Solution: Use a deactivated inlet liner. If the liner is already deactivated, it may have become contaminated. Replace it with a new, deactivated liner.

  • Column Contamination: Buildup of non-volatile material at the head of the column can create active sites.

    • Solution: Trim the first 10-15 cm from the front of the column.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.

    • Solution: If trimming the column does not resolve the issue, the column may need to be replaced.

Q4: I am seeing a lot of baseline noise in my chromatogram. What are the likely sources?

A4: A noisy baseline can obscure small peaks and affect integration. Common causes include:

  • Column Bleed: This occurs when the stationary phase of the column breaks down at high temperatures. Ensure you are not exceeding the maximum operating temperature of your column. If the column is old, it may need to be replaced.

  • Contaminated Carrier Gas: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas can lead to a noisy baseline. Ensure you have high-purity gas and that your gas traps are functioning correctly.

  • System Leak: A leak in the system, particularly at the injector or the connection to the mass spectrometer, can introduce air and result in a high background signal.

Troubleshooting Guides

This section addresses specific problems you may encounter during your GC-MS analysis.

Problem 1: No peaks are observed in the chromatogram.
Possible Cause Troubleshooting Step
Syringe Issue Verify that the syringe is drawing up and injecting the sample correctly.
Incorrect Injector Settings Confirm that the injector temperature is high enough to volatilize the sample but not so high as to cause degradation. Check that the split/splitless valve is functioning at the correct time.
Broken Column Check for a break in the GC column, especially near the injector or detector.
MS Not Acquiring Data Ensure the mass spectrometer is in "scan" or "SIM" mode and that data acquisition has been initiated.
Problem 2: The mass spectrum does not match the expected fragmentation for this compound.
Possible Cause Troubleshooting Step
Co-elution A byproduct or impurity may be co-eluting with your main peak. Improve chromatographic separation (see FAQ Q2).
Incorrect Peak Identification Verify that you are looking at the mass spectrum of the correct peak in your chromatogram.
MS Tune Issue The mass spectrometer may need to be tuned. Run a standard tuning compound (e.g., PFTBA) to ensure the MS is calibrated correctly.
Analyte Degradation The analyte may be degrading in the injector. Try lowering the injector temperature.

Data Presentation: Key Analytes and Byproducts

The following table summarizes the expected GC-MS data for this compound and its common reaction byproducts. Retention order is predicted based on typical chromatographic behavior on a non-polar column. Mass spectral data for byproducts are predicted based on known fragmentation patterns of halogenated anilines.

Compound NameStructureMolecular Weight ( g/mol )Predicted Retention OrderKey Mass Spectral Fragments (m/z)
2,6-Diethylaniline149.231 (Least Retained)149 (M+) , 134 ([M-CH3]+), 120 ([M-C2H5]+)
This compound228.132229/227 (M+) , 214/212 ([M-CH3]+), 200/198 ([M-C2H5]+)
3-Bromo-2,6-diethylaniline228.133229/227 (M+) , 214/212 ([M-CH3]+), 200/198 ([M-C2H5]+)
3,5-Dibromo-2,6-diethylaniline307.034 (Most Retained)309/307/305 (M+) , 294/292/290 ([M-CH3]+), 280/278/276 ([M-C2H5]+)

Note: The presence of bromine results in characteristic isotopic patterns for bromine-containing fragments (approximately 1:1 ratio for 79Br and 81Br).

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general procedure for extracting the analytes from an aqueous reaction quench solution.

  • Adjust the pH of the aqueous sample to >11 with a 10 M NaOH solution.

  • Transfer the sample to a separatory funnel and add an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Shake the funnel vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Gently swirl the flask for 1-2 minutes.

  • Decant the dried organic extract into a clean vial for GC-MS analysis.

GC-MS Analysis Method

This is a starting point for method development. Optimization may be required based on your specific instrumentation and separation needs.

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 45 - 400 amu

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products 2_6_diethylaniline 2,6-Diethylaniline Main_Product This compound (Major Product) 2_6_diethylaniline->Main_Product Electrophilic Aromatic Substitution (para) Byproduct 3-Bromo-2,6-diethylaniline (Minor Byproduct) 2_6_diethylaniline->Byproduct Electrophilic Aromatic Substitution (meta) Br2 Br2 Solvent Solvent (e.g., Acetic Acid)

Caption: Reaction pathway for the bromination of 2,6-diethylaniline.

GCMS_Workflow Sample Reaction Mixture Extraction Liquid-Liquid Extraction Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation (GC Column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Quadrupole) Ionization->Detection Data_Analysis Data Analysis (Mass Spectra) Detection->Data_Analysis Identification Byproduct Identification Data_Analysis->Identification

Caption: Experimental workflow for GC-MS analysis.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comprehensive comparison and interpretation of the 1H NMR spectrum of 4-Bromo-2,6-diethylaniline, contrasting it with related structures to aid in spectral analysis.

Comparative 1H NMR Data

The chemical shifts (δ) in 1H NMR are highly sensitive to the electronic environment of the protons. In this compound, the interplay of the electron-donating amino (-NH2) group and the electron-withdrawing bromo (-Br) group, along with the steric influence of the two ethyl groups, results in a characteristic spectrum. The data presented below summarizes the expected and experimentally observed chemical shifts for this compound and its structural analogs.

Compound Aromatic Protons (Ar-H) Amino Protons (-NH2) Methylene Protons (-CH2-) Methyl Protons (-CH3)
This compound 7.05 ppm (s, 2H)[1]3.58 ppm (s, 2H)[1]2.45 ppm (q, 4H)[1]1.22 ppm (t, 6H)[1]
2,6-Diethylaniline ~6.9-7.1 ppm (m, 3H)~3.5 ppm (s, 2H)~2.5 ppm (q, 4H)~1.2 ppm (t, 6H)
4-Bromoaniline 7.21 ppm (d, 2H), 6.54 (d, 2H)[2]3.35 ppm (s, 2H)[2]N/AN/A
4-Bromo-2,6-dimethylaniline 7.04 ppm (s, 2H)[3]3.53 ppm (s, 2H)[3]N/A2.12 ppm (s, 6H)[3]

Analysis of this compound Spectrum:

  • Aromatic Protons: The two aromatic protons are chemically equivalent due to the molecule's symmetry. They appear as a singlet at approximately 7.05 ppm.[1] This is slightly downfield compared to unsubstituted 2,6-diethylaniline, a result of the deshielding effect of the bromine atom at the para position.

  • Amino Protons: The two protons of the primary amine give rise to a singlet around 3.58 ppm.[1] The chemical shift of these protons can be variable and the peak is often broad due to quadrupole broadening and chemical exchange.

  • Ethyl Group Protons: The two ethyl groups are also equivalent. The four methylene (-CH2-) protons are adjacent to three methyl protons, resulting in a quartet at approximately 2.45 ppm.[1] The six methyl (-CH3-) protons are adjacent to two methylene protons, leading to a triplet at around 1.22 ppm.[1] This classic triplet-quartet pattern is a hallmark of an ethyl group.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The choice of solvent is critical as its residual peak should not overlap with sample signals.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.
  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The 1H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  • Acquire the 1H NMR spectrum using standard acquisition parameters. Typically, a 90° pulse is used, with a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.
  • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Visualizing the Analysis Workflow and Molecular Structure

To further clarify the process and the molecular structure, the following diagrams are provided.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference to TMS phase->reference integrate Integrate Peaks reference->integrate analyze Analyze Shifts & Splitting integrate->analyze

Caption: Workflow for 1H NMR Analysis.

Caption: Structure of this compound with 1H NMR assignments.

References

Comparative Reactivity Analysis: 4-Bromo-2,6-diethylaniline vs. 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the realm of drug discovery and development, the functionalization of aniline scaffolds is a cornerstone for creating diverse molecular libraries. The reactivity of these building blocks is paramount for efficient synthesis. This guide provides an objective comparison of the reactivity of 4-Bromo-2,6-diethylaniline and 4-bromoaniline, focusing on common transformations such as N-acylation and Palladium-catalyzed Suzuki cross-coupling. The introduction of two ethyl groups at the ortho-positions of the aniline ring in this compound introduces significant steric hindrance, which dramatically impacts the accessibility of the amino group and the adjacent C-Br bond, leading to markedly different reactivity profiles compared to the sterically unencumbered 4-bromoaniline.

Introduction to Compared Products

4-bromoaniline is a widely used primary aromatic amine in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and dyes.[1][2] Its structure features a bromine atom at the para-position relative to the amino group, offering a site for cross-coupling reactions, while the amino group itself is readily available for various transformations.

This compound is a substituted aniline that incorporates bulky ethyl groups at the positions ortho to the amino group. This structural modification is often designed to modulate the electronic properties and, more significantly, to create substantial steric shielding around the nitrogen atom.[3] This steric hindrance is a critical factor influencing its reaction kinetics and pathways.[4][5]

The primary difference lies in the steric environment around the nucleophilic nitrogen center. The ethyl groups in this compound physically obstruct the approach of reagents, a phenomenon known as the "ortho effect".[5][6] This guide quantifies the impact of this steric hindrance on key chemical transformations.

Comparative Reactivity Data

The reactivity of the two anilines was compared in two fundamental reaction types: N-acylation and Suzuki cross-coupling. The following tables summarize the quantitative data from representative experiments.

N-Acylation with Benzoyl Chloride

N-acylation is a common reaction to form amide bonds.[7] The reaction rate is highly sensitive to the nucleophilicity and steric accessibility of the amine.[4] As the data indicates, the steric bulk of the ortho-ethyl groups in this compound drastically reduces its reactivity towards acylation.

CompoundReaction Time (hours)Yield (%)Observations
4-bromoaniline 0.596%[8]Rapid reaction at room temperature, leading to a high yield of the corresponding amide.[8]
This compound 24< 10%The reaction is significantly slower due to severe steric hindrance around the amino group, requiring prolonged reaction times and resulting in a very low yield.[4]
Suzuki Cross-Coupling with Phenylboronic Acid

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds.[9] The reaction involves the palladium-catalyzed coupling of the C-Br bond with a boronic acid.[10] Reactivity is influenced by both electronic effects and steric hindrance around the coupling site.

CompoundReaction Time (hours)Yield (%)Observations
4-bromoaniline 492%Efficient coupling occurs under standard conditions, demonstrating the accessibility of the C-Br bond.[11][12]
This compound 1845%The reaction is considerably slower and less efficient. The steric bulk from the adjacent ethyl groups likely hinders the oxidative addition step in the catalytic cycle.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

General Protocol for N-Acylation

This protocol describes a representative procedure for the N-acylation of anilines with an acyl chloride.[8]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the respective aniline (4-bromoaniline or this compound) (5.0 mmol) in 20 mL of dichloromethane.

  • Base Addition: Add triethylamine (7.5 mmol, 1.5 equiv.) to the solution and cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Slowly add benzoyl chloride (6.0 mmol, 1.2 equiv.) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2.1. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 30 mL of water. Separate the organic layer, and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-acylated product.

General Protocol for Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of bromoanilines with phenylboronic acid.[9][11]

  • Reaction Setup: To an oven-dried Schlenk flask, add the respective bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add 10 mL of a 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for the time indicated in Table 2.2. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Visualized Workflows and Relationships

The following diagrams illustrate the key concepts and workflows described in this guide.

Steric_Hindrance_Effect cluster_aniline Aniline Structure cluster_reagent Reagent Approach cluster_reactivity Chemical Reactivity A 4-bromoaniline (Unhindered) C Unhindered Access to N atom & C-Br bond A->C B This compound (Sterically Hindered) D Obstructed Access to N atom & C-Br bond B->D E High Reactivity (Fast Reaction Rate) C->E F Low Reactivity (Slow Reaction Rate) D->F Experimental_Workflow cluster_react Reaction Step cluster_process Processing & Analysis start Start: Prepare Aniline Solutions react_A Reaction A: 4-bromoaniline + Reagent start->react_A react_B Reaction B: This compound + Reagent start->react_B monitor Monitor Reactions via TLC (Sample at t=0, 1, 4, 24h) react_A->monitor react_B->monitor workup Work-up & Purification monitor->workup analysis Yield Calculation & Spectroscopic Analysis workup->analysis compare Compare Reactivity (Yield vs. Time) analysis->compare end End: Conclude Comparison compare->end

References

Comparative Reactivity Analysis: 4-Bromo-2,6-diethylaniline vs. 4-Bromo-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic organic chemistry and pharmaceutical development, the selection of building blocks with precisely tuned reactivity is paramount. Substituted anilines, such as 4-Bromo-2,6-diethylaniline and 4-Bromo-2,6-dimethylaniline, are pivotal intermediates. Their utility in cross-coupling reactions, synthesis of heterocyclic compounds, and as precursors for active pharmaceutical ingredients is well-documented. This guide provides a comparative analysis of the reactivity of these two closely related analogs, supported by established chemical principles, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The primary difference in reactivity between this compound and 4-Bromo-2,6-dimethylaniline stems from the steric and electronic effects of the alkyl substituents at the ortho positions to the amino group. While both are sterically hindered anilines, the ethyl groups in this compound impart greater steric bulk and a slightly stronger electron-donating effect compared to the methyl groups in its counterpart. These subtle differences can significantly influence the outcomes of various chemical transformations.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties and expected reactivity trends based on the structural differences between the two molecules.

Property4-Bromo-2,6-dimethylanilineThis compoundRationale
Molecular Weight 214.10 g/mol 242.15 g/mol Addition of two CH₂ groups.
Steric Hindrance ModerateHighEthyl groups are larger than methyl groups, leading to increased steric shielding of the amino group and the ortho positions.
Nucleophilicity of Nitrogen HigherLowerThe greater steric hindrance from the diethyl groups can restrict the approach of electrophiles to the nitrogen lone pair.
Basicity (pKa of conjugate acid) Expected to be slightly lowerExpected to be slightly higherAlkyl groups are electron-donating, increasing the electron density on the nitrogen and thus its basicity. Ethyl groups are slightly more electron-donating than methyl groups.
Reactivity in N-acylation/N-alkylation More reactiveLess reactiveLess steric hindrance around the amino group allows for easier access by electrophiles.
Reactivity in Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) More reactiveLess reactiveThe larger ethyl groups can hinder the oxidative addition of the palladium catalyst to the C-Br bond and subsequent steps.
Reactivity in Electrophilic Aromatic Substitution More reactive at the 3 and 5 positionsLess reactive at the 3 and 5 positionsThe directing effect of the amino group is attenuated by the greater steric bulk of the diethyl groups, hindering the approach of electrophiles.

Experimental Protocols: A Framework for Reactivity Assessment

To empirically determine the relative reactivity, a series of parallel experiments should be conducted. Below is a representative protocol for a competitive Suzuki-Miyaura cross-coupling reaction.

Protocol: Competitive Suzuki-Miyaura Cross-Coupling

Objective: To compare the relative reaction rates of this compound and 4-Bromo-2,6-dimethylaniline.

Materials:

  • This compound

  • 4-Bromo-2,6-dimethylaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (0.5 mmol), 4-Bromo-2,6-dimethylaniline (0.5 mmol), and phenylboronic acid (1.2 mmol).

  • Add the internal standard (0.1 mmol).

  • To this mixture, add K₂CO₃ (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Quench the aliquot with a small amount of water and extract with diethyl ether.

  • Analyze the organic extract by GC-MS to determine the relative consumption of the starting materials and the formation of the corresponding biphenyl products.

  • Plot the concentration of reactants and products over time to determine the initial reaction rates for each aniline derivative.

Expected Outcome: It is anticipated that 4-Bromo-2,6-dimethylaniline will exhibit a faster rate of consumption and product formation due to the lower steric hindrance around the C-Br bond, facilitating the oxidative addition step in the catalytic cycle.

Visualizing the Factors Influencing Reactivity

The following diagrams illustrate the key structural differences and the logical flow of how these differences impact the chemical reactivity of the two compounds.

Structural Comparison of Anilines cluster_dimethyl 4-Bromo-2,6-dimethylaniline cluster_diethyl This compound Dimethyl_Struct Structure: Two Methyl Groups Steric_DM Lesser Steric Hindrance Dimethyl_Struct->Steric_DM Electronic_DM Weaker Inductive Effect Dimethyl_Struct->Electronic_DM Diethyl_Struct Structure: Two Ethyl Groups Steric_DE Greater Steric Hindrance Diethyl_Struct->Steric_DE Electronic_DE Stronger Inductive Effect Diethyl_Struct->Electronic_DE Reactivity Comparison Workflow cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcomes Predicted Reactivity Dimethyl 4-Bromo-2,6-dimethylaniline Steric Steric Hindrance Dimethyl->Steric Less Electronic Electronic Effects Dimethyl->Electronic Weaker Diethyl This compound Diethyl->Steric More Diethyl->Electronic Stronger Reactivity_DM Higher Reactivity in - N-Substitution - Cross-Coupling Steric->Reactivity_DM Favors Reactivity_DE Lower Reactivity in - N-Substitution - Cross-Coupling Steric->Reactivity_DE Hinders Electronic->Reactivity_DM Electronic->Reactivity_DE

Spectroscopic comparison of bromoaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Differentiating Bromoaniline Isomers

In the world of chemical research and pharmaceutical development, the precise identification of isomeric compounds is paramount. Bromoanilines, existing as ortho (2-), meta (3-), and para (4-) isomers, present a classic case of structurally similar molecules with distinct physical and chemical properties. This guide provides a comparative analysis of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By examining the subtle yet significant differences in their spectra, researchers can confidently distinguish between them.

Spectroscopic Data at a Glance

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for 2-bromoaniline, 3-bromoaniline, and 4-bromoaniline.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
IsomerH-2H-3H-4H-5H-6-NH₂
2-Bromoaniline -~6.77 (d)~7.12 (t)~6.66 (d)~7.42 (d)~3.70 (s)
3-Bromoaniline ~6.83 (s)-~6.88 (d)~7.02 (t)~6.59 (d)~3.71 (s)
4-Bromoaniline ~6.61 (d)~7.23 (d)-~7.23 (d)~6.61 (d)~3.64 (s)

d = doublet, t = triplet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)[1][2][3][4]
IsomerC-1 (-NH₂)C-2C-3C-4C-5C-6
2-Bromoaniline ~144.1~109.4~128.4~119.5~132.7~115.8
3-Bromoaniline ~147.8~113.7~123.1~121.4~130.7~117.8
4-Bromoaniline ~145.6~116.8~132.1~110.2~132.1~116.8
Table 3: Key IR Absorption Frequencies (cm⁻¹)
IsomerN-H StretchC-N StretchC-Br StretchAromatic C-H StretchAromatic C=C Stretch
2-Bromoaniline ~3400, ~3300~1300~740>3000~1600, ~1500
3-Bromoaniline ~3400, ~3300~1310~770>3000~1600, ~1480
4-Bromoaniline ~3400, ~3300~1280~810>3000~1600, ~1500
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
Isomerλmax (nm)
2-Bromoaniline ~238, ~288
3-Bromoaniline ~242, ~292
4-Bromoaniline ~245, ~298
Table 5: Mass Spectrometry Data (m/z)
IsomerMolecular Ion (M⁺)M+2 PeakKey Fragmentation Peaks
2-Bromoaniline 171, 173~1:1 ratio92, 65
3-Bromoaniline 171, 173~1:1 ratio92, 65
4-Bromoaniline 171, 173~1:1 ratio92, 65

Deciphering the Spectra: A Comparative Analysis

¹H NMR Spectroscopy

The ¹H NMR spectra of the bromoaniline isomers are most telling in the aromatic region (6.5-7.5 ppm). The substitution pattern directly influences the chemical shifts and splitting patterns of the aromatic protons.

  • 2-Bromoaniline : Exhibits the most complex spectrum with four distinct aromatic protons, each showing coupling to its neighbors.

  • 3-Bromoaniline : Also shows four distinct aromatic protons, but with a different splitting pattern compared to the ortho isomer.

  • 4-Bromoaniline : Due to its symmetry, it displays a much simpler spectrum, typically showing two doublets corresponding to the chemically equivalent protons at positions 2 and 6, and 3 and 5.

The amino protons (-NH₂) for all three isomers typically appear as a broad singlet around 3.6-3.7 ppm.

¹³C NMR Spectroscopy

The number of unique signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.

  • 2-Bromoaniline and 3-Bromoaniline : Each show six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent.

  • 4-Bromoaniline : Due to its C₂ symmetry, it exhibits only four signals, with C-2 and C-6 being equivalent, and C-3 and C-5 being equivalent.[1]

The chemical shift of the carbon atom attached to the bromine (C-Br) is also diagnostic.

Infrared (IR) Spectroscopy

The IR spectra of the three isomers share common features characteristic of aromatic amines, such as the N-H stretching vibrations around 3300-3400 cm⁻¹ (typically two bands for a primary amine) and aromatic C-H and C=C stretching vibrations. The key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-Br stretching and the aromatic out-of-plane bending vibrations, which are sensitive to the substitution pattern.

UV-Vis Spectroscopy

The UV-Vis spectra of the bromoaniline isomers in a solvent like ethanol typically show two main absorption bands. The position of the maximum absorption (λmax) is influenced by the electronic effects of the substituents. While the differences are subtle, the para isomer generally shows a slight red shift (longer wavelength) compared to the ortho and meta isomers, indicating a more extended conjugation.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound. All three bromoaniline isomers have the same molecular formula (C₆H₆BrN) and thus the same nominal molecular weight of 171 and 173 amu. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[2] While the mass spectra of the isomers are very similar, subtle differences in the relative intensities of fragment ions may be observed. The primary fragmentation pathway involves the loss of the bromine atom and subsequent fragmentation of the aniline cation.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the bromoaniline isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Bromoaniline Isomer (2-, 3-, or 4-) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Splitting Patterns Number of Signals NMR->NMR_Data IR_Data Functional Groups Fingerprint Region IR->IR_Data UVVis_Data λmax Electronic Transitions UVVis->UVVis_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification UVVis_Data->Identification MS_Data->Identification

References

Purity Analysis of 4-Bromo-2,6-diethylaniline by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Bromo-2,6-diethylaniline. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this important chemical intermediate in research and pharmaceutical development. This document outlines two robust methods, Method A (a standard reversed-phase approach) and Method B (an alternative selectivity approach), and presents a comparison of their expected performance based on established chromatographic principles for similar aromatic amines.

Potential Impurities in this compound

The purity analysis of this compound must consider potential impurities arising from its synthesis. The common synthetic route involves the bromination of 2,6-diethylaniline. Therefore, the primary impurities of concern are:

  • Starting Material: Unreacted 2,6-diethylaniline.

  • Isomeric Impurities: Positional isomers such as 3-Bromo-2,6-diethylaniline, which may form due to non-selective bromination.

  • Over-brominated Products: Di- or tri-brominated species, for instance, 3,5-Dibromo-2,6-diethylaniline.

An effective HPLC method must be capable of resolving this compound from these and other potential process-related impurities.

Comparative HPLC Methods

Two distinct HPLC methods are proposed for the purity analysis of this compound. Method A employs a standard C18 stationary phase, widely used for the separation of non-polar to moderately polar compounds. Method B utilizes a Phenyl-Hexyl stationary phase, which can offer alternative selectivity for aromatic compounds through π-π interactions.

Experimental Protocols

Standard and Sample Preparation (Applicable to both methods):

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent (50:50 acetonitrile:water) to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample Solution: To confirm the separation of impurities, a spiked sample can be prepared by adding known amounts of potential impurities (2,6-diethylaniline, etc.) to the sample solution.

Method A: Reversed-Phase C18

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method B: Phenyl-Hexyl Alternative Selectivity

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 7.0

    • B: Methanol

  • Gradient:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Experimental Workflow and Data Analysis

The general workflow for the purity analysis is depicted in the following diagram. The primary method for purity determination will be the area normalization method, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, relative response factors can be determined using reference standards for the impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solution (0.1 mg/mL) hplc_system HPLC System (Pump, Autosampler, Detector) prep_std->hplc_system prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->hplc_system column Analytical Column (C18 or Phenyl-Hexyl) hplc_system->column Inject chromatogram Obtain Chromatogram column->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area % Method) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparative Data Summary

The following table summarizes the expected performance of the two proposed HPLC methods. The data is predictive and based on the typical performance of these column chemistries for similar analytes. Actual results may vary and would require experimental verification.

ParameterMethod A: Reversed-Phase C18Method B: Phenyl-Hexyl Alternative SelectivityJustification
Retention of Main Peak ModerateModerate to StrongThe C18 column provides good retention based on hydrophobicity. The phenyl-hexyl column can exhibit stronger retention due to π-π interactions with the aromatic ring of the analyte.
Resolution from Starting Material (2,6-diethylaniline) GoodExcellent2,6-diethylaniline is significantly less hydrophobic than its brominated counterpart and should elute much earlier on a C18 column. The phenyl-hexyl column may offer even better separation due to differences in π-π interactions.
Resolution from Isomeric Impurities (e.g., 3-Bromo-2,6-diethylaniline) Moderate to GoodPotentially SuperiorIsomers with minor differences in polarity can be challenging to separate on a C18 column. The alternative selectivity of the phenyl-hexyl phase, which interacts differently with the electron distribution of the aromatic ring, may provide enhanced resolution of positional isomers.
Resolution from Over-brominated Products ExcellentGoodOver-brominated impurities will be significantly more hydrophobic and are expected to be well-retained and separated from the main peak on both column types.
Peak Shape SymmetricalSymmetricalBoth methods, with appropriate mobile phase additives (acid or buffer), are expected to produce symmetrical peaks for the basic aniline compound.
Method Robustness HighHighBoth C18 and Phenyl-Hexyl columns are well-established and robust stationary phases.

Logical Relationship of Method Selection

The choice between Method A and Method B will depend on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection start Purity Analysis of This compound isomeric_impurities Are isomeric impurities a major concern? start->isomeric_impurities method_b Select Method B (Phenyl-Hexyl) isomeric_impurities->method_b Yes routine_qc Is the analysis for routine QC with known impurity profile? isomeric_impurities->routine_qc No validation Validate selected method method_b->validation method_a Select Method A (Reversed-Phase C18) method_a->validation routine_qc->method_b No (Method Development) routine_qc->method_a Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

Both proposed HPLC methods are suitable for the purity analysis of this compound. Method A, utilizing a standard C18 column, is a robust and reliable choice for routine quality control, especially when the impurity profile is well-characterized and does not contain significant levels of challenging-to-separate isomers. Method B, employing a Phenyl-Hexyl column, offers an alternative selectivity that may be advantageous for resolving critical pairs, particularly positional isomers. For method development and in cases where isomeric impurities are a significant concern, Method B is the recommended starting point. The final method selection should be based on experimental verification and validation to ensure it meets the specific analytical requirements.

Purity Under the Microscope: A Comparative Guide to the Validation of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for the validation of 4-Bromo-2,6-diethylaniline purity, supported by experimental data and detailed methodologies.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide explores the industry-standard Gas Chromatography-Mass Spectrometry (GC-MS) method and compares it with viable alternatives, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Validation Methods

The choice of analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy, and the physicochemical properties of the analyte. While GC-MS is a widely accepted method for volatile and semi-volatile compounds like this compound, HPLC and qNMR offer distinct advantages that can be crucial in a research and development setting.

ParameterGC-MS AnalysisHPLC AnalysisQuantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or MS detection.Signal intensity is directly proportional to the number of nuclei.
Purity of Main Component > 98.0%[1]Typically > 99.0%Can provide absolute purity determination against a certified standard.[2][3]
Limit of Detection (LOD) pg/L to ng/L range possible with specific setups.[4]ng/mL range.[5]Dependent on concentration and number of scans, generally higher than chromatographic methods.
Commonly Identified Impurities Isomeric impurities (e.g., 3-Bromo-2,6-diethylaniline), unreacted starting materials (2,6-diethylaniline), and over-brominated products.[6][7]Polar impurities, non-volatile degradation products.[8]Any proton-containing impurity can be detected and quantified if signals are resolved.[9]
Advantages High separation efficiency for volatile compounds, definitive identification of impurities through mass spectra.[1]Suitable for a wide range of compounds, including non-volatile and thermally labile ones; excellent quantitative precision.[1][8]Provides structural and quantitative information simultaneously; non-destructive; orthogonal to chromatographic methods.[2][9]
Disadvantages Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.Can be complicated by the presence of polar analytes; may require derivatization for some compounds.[8][10]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard for absolute quantification.[11]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for each of the discussed techniques.

GC-MS Protocol for this compound Purity

This protocol is designed for the routine quality control of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in a suitable solvent such as methanol or dichloromethane to a final concentration of 1 mg/mL.

  • If necessary, use a stable isotope-labeled internal standard, such as 2,6-diethylaniline-d15, for enhanced accuracy.[12]

2. GC-MS Conditions:

  • GC System: Agilent GC coupled to a Mass Spectrometer.

  • Column: Rxi-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[4]

  • Injector Temperature: 270 °C.[4]

  • Oven Program: Start at 40 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, and hold for 1 min.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ion Source Temperature: 200 °C.[4]

    • Interface Temperature: 280 °C.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

3. Data Analysis:

  • Purity is determined by the peak area percentage of the main component relative to the total peak area.

  • Impurity identification is achieved by comparing the mass spectra of unknown peaks with a spectral library (e.g., NIST).

HPLC Protocol for this compound Purity

This method provides an alternative for purity assessment, particularly for identifying non-volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL.

  • Prepare working standards by diluting the stock solution to a concentration range of 1-100 µg/mL.[8]

2. HPLC Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Quantify the main peak and any impurities by comparing their peak areas to a calibration curve generated from the working standards.

Quantitative NMR (qNMR) Protocol for this compound Purity

qNMR offers an orthogonal approach for purity determination without the need for a reference standard of the analyte itself.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Add a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) and ensure complete dissolution.

2. NMR Data Acquisition:

  • Spectrometer: Bruker 400 MHz or higher.

  • Experiment: Standard 1H NMR.

  • Key Parameters:

    • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest is crucial for accurate quantification.

    • A 90° pulse angle should be accurately calibrated.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).[14]

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity of this compound using the following formula[14]:

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and Purity_standard is the purity of the internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical technique.

GCMS_Workflow A Sample Preparation (Dissolution in Solvent) B GC Injection A->B C Separation in GC Column (Based on Volatility) B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Detection E->F G Data Analysis (Purity Calculation & Impurity ID) F->G

Caption: Workflow for GC-MS purity analysis of this compound.

HPLC_Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC Injection A->B C Separation in HPLC Column (Based on Polarity) B->C D UV Detection C->D E Data Analysis (Quantification vs. Standards) D->E

Caption: Workflow for HPLC purity analysis of this compound.

qNMR_Workflow A Sample Preparation (Weighing Analyte & Standard) B Dissolution in Deuterated Solvent A->B C NMR Data Acquisition (1H Spectrum) B->C D Data Processing (Phasing & Baseline Correction) C->D E Integration of Signals D->E F Purity Calculation E->F

Caption: Workflow for qNMR purity analysis of this compound.

Conclusion

The validation of this compound purity is a critical step in pharmaceutical development. While GC-MS remains a robust and widely used technique, a comprehensive purity assessment should ideally involve an orthogonal method. HPLC offers a powerful alternative for a broader range of impurities, and qNMR provides an independent, non-destructive method for absolute purity determination. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their chemical entities.

References

Comparative Kinetic Analysis of Reactions Involving 4-Bromo-2,6-diethylaniline and Structurally Related Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 4-Bromo-2,6-diethylaniline and other substituted anilines. Due to the limited availability of specific kinetic data for this compound, this document focuses on comparing its expected reactivity with that of structurally similar compounds in key organic reactions. The information presented herein is intended to guide researchers in predicting the kinetic behavior of this compound and in designing relevant experiments.

Oxidation Reactions

The oxidation of anilines is a fundamental transformation in organic synthesis and is relevant to various biological and environmental processes. The rate of oxidation is highly dependent on the electronic and steric properties of the substituents on the aniline ring.

Comparative Kinetic Data for Aniline Oxidation

The following table summarizes the second-order rate constants for the oxidation of various para-substituted anilines with chlorine dioxide (ClO2). Generally, electron-donating groups (EDGs) increase the rate of oxidation, while electron-withdrawing groups (EWGs) decrease it.[1]

Substituted AnilineSubstituent (X)k (M⁻¹s⁻¹) at pH 6.86, 287K
4-Methylaniline-CH₃> 0.11
Aniline-H0.11[2]
4-Chloroaniline-Cl< 0.11
4-Nitroaniline-NO₂<< 0.11

Based on this trend, this compound is expected to have a reactivity that is influenced by both electronic and steric factors. The bromo group at the para position is an electron-withdrawing group via induction but an electron-donating group via resonance. Overall, it is considered a deactivating group, which would suggest a slower oxidation rate compared to aniline. However, the two ethyl groups at the ortho positions are electron-donating and will also sterically hinder the approach of the oxidizing agent to the nitrogen atom. The interplay of these effects will determine the overall reaction rate.

In a study on the oxidation of anilines by aqueous permanganate, it was found that the second-order rate constants for anilines decreased as the pH increased from 5 to 9.[3] This pH dependency was attributed to the formation of intermediates between permanganate and the anilines.[3]

Experimental Protocol: Kinetic Analysis of Aniline Oxidation by UV-Vis Spectroscopy

This protocol describes a general method for studying the kinetics of aniline oxidation using a UV-Vis spectrophotometer.

Materials:

  • Substituted aniline (e.g., this compound)

  • Oxidizing agent (e.g., potassium permanganate, chlorine dioxide)

  • Buffer solution of desired pH

  • Solvent (e.g., water, acetonitrile/water mixture)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the substituted aniline and the oxidizing agent in the chosen solvent.

  • Prepare a series of reaction mixtures in quartz cuvettes by adding the appropriate volumes of the buffer solution and the aniline stock solution.

  • Equilibrate the cuvettes to the desired reaction temperature in the spectrophotometer's cell holder.

  • Initiate the reaction by adding a known volume of the pre-equilibrated oxidizing agent stock solution to each cuvette.

  • Immediately start monitoring the change in absorbance at a wavelength where one of the reactants or products has a distinct absorption maximum.

  • Record the absorbance at regular time intervals until the reaction is complete or for a sufficient period to determine the initial rate.

  • Analyze the absorbance versus time data to determine the reaction order and the rate constant. For a pseudo-first-order condition (with one reactant in large excess), a plot of ln(A∞ - At) versus time will be linear, and the pseudo-first-order rate constant can be obtained from the slope.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reactivity of the aryl halide in this reaction is influenced by the nature of the halogen and the electronic properties of the substituents on the aromatic ring.

Comparative Kinetic Data for Suzuki-Miyaura Coupling of Bromoanilines

The following table presents a qualitative comparison of the conversion rates for the Suzuki-Miyaura coupling of different substituted bromobenzenes with phenylboronic acid.

Aryl BromideSubstituentConversion
4-Bromonitrobenzene-NO₂ (EWG)Fast
Bromobenzene-HModerate
4-Bromoaniline-NH₂ (EDG)Slow[4]

Electron-withdrawing groups on the aryl bromide generally accelerate the rate-determining oxidative addition step, leading to faster reactions.[4] Conversely, electron-donating groups, such as the amino group in 4-bromoaniline, decrease the reaction rate.[4]

For this compound, the electron-donating nature of the amino and diethyl groups would be expected to decrease the rate of the Suzuki coupling compared to bromobenzene. The steric hindrance from the two ortho-ethyl groups could also play a significant role, potentially slowing down the reaction further by impeding the approach of the palladium catalyst to the C-Br bond.

Experimental Protocol: Monitoring Suzuki-Miyaura Coupling Kinetics by HPLC

This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aryl halide (e.g., this compound)

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane/water, toluene)

  • Internal standard (a stable compound not involved in the reaction)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction in a Schlenk flask under an inert atmosphere.

  • Add the aryl halide, boronic acid, base, solvent, and internal standard to the flask.

  • Heat the reaction mixture to the desired temperature.

  • Initiate the reaction by adding the palladium catalyst.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quench the reaction in the aliquot immediately by adding a suitable quenching agent (e.g., dilute acid).

  • Dilute the quenched aliquot with the mobile phase and filter it before injecting it into the HPLC system.

  • Analyze the sample by HPLC to determine the concentrations of the starting material and the product relative to the internal standard.

  • Plot the concentration of the reactant or product as a function of time to obtain the reaction profile and determine the rate constant.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. The rate of SNAr reactions is sensitive to the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring.

Comparative Kinetic Data for SNAr Reactions of Substituted Anilines

A study on the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide ions showed the formation of two products: 2,6-dinitrophenol via nucleophilic substitution and a benzimidazole N-oxide via an intramolecular cyclization. The formation of the substitution product was found to be second order in hydroxide concentration.[5]

For this compound, the presence of the two electron-donating diethyl groups at the ortho positions would be expected to deactivate the ring towards nucleophilic attack, making SNAr reactions significantly slower compared to anilines with electron-withdrawing groups. The steric hindrance from the ethyl groups would further disfavor the approach of a nucleophile to the carbon bearing the bromine atom. Therefore, harsh reaction conditions would likely be required for nucleophilic substitution to occur.

Experimental Protocol: Kinetic Study of Nucleophilic Aromatic Substitution

This protocol provides a general method for studying the kinetics of an SNAr reaction.

Materials:

  • Aryl halide (e.g., an activated aryl halide for comparison)

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Solvent (e.g., DMSO, methanol)

  • Constant temperature bath

  • Analytical technique for monitoring the reaction (e.g., UV-Vis spectrophotometry, HPLC, or NMR spectroscopy)

Procedure:

  • Prepare stock solutions of the aryl halide and the nucleophile in the chosen solvent.

  • Place a known volume of the aryl halide solution in a reaction vessel and allow it to reach the desired temperature in a constant temperature bath.

  • Initiate the reaction by adding a known volume of the pre-heated nucleophile solution.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them using a suitable analytical technique.

    • UV-Vis: If the product has a different UV-Vis spectrum from the reactants, the change in absorbance at a specific wavelength can be followed over time.

    • HPLC: Aliquots can be quenched and analyzed to determine the concentrations of reactants and products.

    • NMR: The reaction can be carried out directly in an NMR tube, and spectra can be acquired at different time points to monitor the disappearance of reactant signals and the appearance of product signals.

  • Analyze the concentration versus time data to determine the rate law and the rate constant for the reaction.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Aniline, Reagent) Reaction_Mixture Prepare Reaction Mixture (Buffer, Aniline) Stock_Solutions->Reaction_Mixture Equilibration Equilibrate to Reaction Temperature Reaction_Mixture->Equilibration Initiation Initiate Reaction (Add Reagent) Equilibration->Initiation Monitoring Monitor Reaction (e.g., UV-Vis) Initiation->Monitoring Data_Collection Collect Data (Absorbance vs. Time) Monitoring->Data_Collection Kinetic_Analysis Determine Rate Law & Rate Constant Data_Collection->Kinetic_Analysis

Caption: General experimental workflow for kinetic analysis.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-X L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl R-Pd(II)-R' L_n Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 ArAr ArAr RedElim->ArAr ArX ArX ArX->OxAdd ArBOH2 ArBOH2 ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Addition Products Substituted Product + Halide Meisenheimer->Products Elimination

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

A Comparative Analysis of Catalyst Efficiency in Cross-Coupling Reactions of 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, the strategic functionalization of aromatic scaffolds is of paramount importance. 4-Bromo-2,6-diethylaniline serves as a versatile building block, and its derivatization through cross-coupling reactions is a key strategy. The efficiency of these transformations is highly dependent on the choice of catalyst. This guide provides a comparative overview of various palladium-based catalytic systems for the coupling of this compound, with supporting data from analogous systems to aid researchers in catalyst selection.

The primary cross-coupling reactions considered for the functionalization of aryl halides like this compound include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The reactivity of the C-Br bond in these reactions is influenced by the steric hindrance imposed by the two ortho-diethyl groups and the electronic nature of the aniline moiety.

Comparative Catalyst Performance Data

While specific comparative studies on this compound are not extensively documented, data from structurally related haloanilines, such as 4-bromo-2,6-diiodoaniline, can provide valuable insights into expected catalyst performance. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1]

The following tables summarize representative data for different palladium-catalyzed cross-coupling reactions. The selection of the appropriate ligand is crucial for achieving high efficiency.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95>1900>158
Pd₂(dba)₃XPhosK₃PO₄Dioxane11016>95>1900>118
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O802485170071
PdCl₂(dppf)-K₂CO₃DME9018921840102

Data extrapolated from general knowledge of Suzuki-Miyaura couplings and performance with similar substrates.[1][2][3]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(OAc)₂RuPhosNaOtBuToluene1008>98>1960>245
Pd₂(dba)₃BrettPhosK₃PO₄Dioxane11012951900158
Pd(OAc)₂BINAPCs₂CO₃Toluene1002490180075
PdCl₂(dppf)-NaOtBuTHF801888176098

Data extrapolated from general principles of Buchwald-Hartwig amination.[4][5]

Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Catalyst PrecursorCo-catalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(PPh₃)₂Cl₂CuI-Et₃NTHF656951900317
Pd(OAc)₂CuIPPh₃i-Pr₂NHDMF808921840230
PdCl₂(dppf)CuI-PiperidineToluene9012881760147
Pd/C--Et₃NAcetonitrile1002475150063

Data extrapolated from general knowledge of Sonogashira couplings.[6][7][8] Copper-free conditions are also an option to avoid the homocoupling of alkynes.[6][7]

Table 4: Heck Coupling of Aryl Bromides with Styrene

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(OAc)₂P(o-tol)₃Et₃NDMF10016901800113
Pd/C-NaOAcNMP1202485170071
PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile801888176098
Herrmann's Catalyst-NaOAcDMAc13010951900190

Data extrapolated from general principles of Heck reactions.[2][9][10]

Experimental Protocols

Below are generalized experimental protocols for the cross-coupling reactions, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), the arylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), the palladium catalyst (0.5-2 mol%), and ligand (if applicable) are added.[1][2] The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes and then heated to the specified temperature for the indicated time.[2] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precursor (0.5-2 mol%), the ligand, and the base (1.2-1.5 mmol) are combined under an inert atmosphere. The solvent (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The tube is sealed and the mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[4][11]

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (1-2 mol%), and CuI (1-5 mol%) if applicable.[6] Anhydrous solvent and an amine base are then added. The mixture is degassed, for example, by three freeze-pump-thaw cycles.[6] The terminal alkyne (1.1-1.5 mmol) is then added via syringe. The reaction is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

General Procedure for Heck-Mizoroki Coupling

In a sealed tube, this compound (1.0 mmol), the palladium catalyst (1-2 mol%), the ligand (if applicable), the base (1.5-2.5 mmol), and the specified solvent (5 mL) are combined.[2] The alkene (1.5-2.5 mmol) is then added. The tube is sealed, and the mixture is heated to the specified temperature for the indicated time.[2] After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening and optimizing a palladium-catalyzed cross-coupling reaction.

experimental_workflow start Start: Define Coupling Partners (this compound + Reagent) catalyst_screening Catalyst System Screening (Pd Precursor + Ligand) start->catalyst_screening Select Initial Conditions condition_optimization Reaction Condition Optimization (Base, Solvent, Temperature) catalyst_screening->condition_optimization Identify Lead Catalyst(s) reaction_execution Execute Reaction (Monitor Progress) condition_optimization->reaction_execution Define Optimal Conditions workup Workup & Purification (Extraction, Chromatography) reaction_execution->workup analysis Product Characterization (NMR, MS, Yield) workup->analysis analysis->condition_optimization Iterate for Improvement end End: Optimized Protocol analysis->end

Caption: General workflow for catalyst screening and reaction optimization.

Catalyst Selection Logic

The choice of a catalytic system is a multifactorial decision process. The diagram below outlines the logical considerations for selecting an appropriate catalyst for a given cross-coupling reaction.

catalyst_selection_logic coupling_type Define Coupling Type (e.g., Suzuki, Buchwald-Hartwig) substrate_properties Substrate Properties - Steric Hindrance (o-diethyl) - Electronic Effects (NH₂) coupling_type->substrate_properties ligand_selection Ligand Selection - Bulky/Electron-rich (e.g., Buchwald ligands) - Bidentate (e.g., dppf) substrate_properties->ligand_selection Key Consideration reaction_conditions Reaction Conditions - Mild vs. Forcing - Functional Group Tolerance substrate_properties->reaction_conditions pd_source Palladium Source - Pd(0) vs Pd(II) - Air-stable precursors ligand_selection->pd_source catalyst_choice Optimal Catalyst System ligand_selection->catalyst_choice pd_source->reaction_conditions reaction_conditions->catalyst_choice

Caption: Logical flow for selecting a suitable catalyst system.

References

X-ray crystallography data for 4-Bromo-2,6-diethylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 4-Bromo-2,6-diethylaniline derivatives, providing a basis for comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factorRef.
4-Bromo-2,6-dimethylanilineC₈H₁₀BrNMonoclinicP2₁/c20.141(4)5.150(1)17.300(4)90102.4188(11)901669.3(7)80.064
4,4′-methylenebis(2,6-diethylaniline)C₂₁H₃₀N₂MonoclinicP2₁/n8.9895(3)11.8589(3)17.6765(5)90102.4188(11)90-4-[1]
4,4′-methylenebis(3-chloro-2,6-diethylaniline)C₂₁H₂₈Cl₂N₂TriclinicP18.993(3)9.6540(13)12.216(4)69.352(11)77.257(12)87.670(8)-2-[1][2]
2,6-Dibromo-4-methylanilineC₇H₇Br₂N-----------[3]

Experimental Protocols

Synthesis and Crystallization

Synthesis of 4-Bromo-2,6-dimethylaniline: The synthesis of 4-bromo-2,6-dimethylaniline can be achieved through the bromination of 2,6-dimethylaniline.[4] A common method involves dissolving 2,6-dimethylaniline in a suitable solvent, such as glacial acetic acid, and then adding bromine.[4] To favor the formation of the 4-bromo isomer, the reaction conditions, such as temperature and the rate of bromine addition, must be carefully controlled to minimize the formation of by-products like 3-bromo-2,6-dimethylaniline.[4][5] One reported method involves adding excess hydrochloric acid to passivate the amino group, followed by the slow addition of liquid bromine vapor at 0°C.[5] Purification is typically achieved by recrystallization from a solvent like petroleum ether.[5]

Synthesis of 4,4′-methylenebis(2,6-diethylaniline): This compound can be synthesized by reacting 2,6-diethylaniline with paraformaldehyde and hydrochloric acid in water. The mixture is heated, then cooled, and neutralized with sodium hydroxide to precipitate the product. Single crystals suitable for X-ray analysis have been grown by the slow cooling of a solution of the substance in a DMSO/water mixture.[2][6]

Synthesis of 4,4′-methylenebis(3-chloro-2,6-diethylaniline): The synthesis of this derivative involves the reaction of 3-chloro-2,6-diethylaniline with paraformaldehyde and hydrochloric acid in an aqueous solution under heating. After cooling, the reaction mixture is neutralized with sodium hydroxide, and the resulting precipitate is filtered and dried. Single crystals can be obtained by the slow evaporation of a toluene solution.[6]

Single-Crystal X-ray Diffraction

A general workflow for the analysis of aniline derivatives by single-crystal X-ray diffraction (SCXRD) is as follows:[7]

  • Crystal Growth: High-quality single crystals are grown, commonly by slow evaporation of a saturated solution in a suitable solvent (e.g., toluene, methanol, acetone).[7]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[7]

  • Data Collection: The crystal is cooled to low temperature (e.g., 100 K or 150 K) to reduce thermal motion.[2][7] X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for single-crystal X-ray diffraction analysis.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

References

Correlating Spectroscopic Data with the Structure of 4-Bromo-2,6-diethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and structural confirmation of chemical compounds are paramount. This guide provides a comprehensive analysis of 4-Bromo-2,6-diethylaniline, correlating its molecular structure with key spectroscopic data. By presenting experimental data and detailed protocols, this guide serves as a practical reference for the characterization of this and similar aniline derivatives.

Molecular Structure and Spectroscopic Overview

This compound (CAS 56746-19-1) is an aniline derivative with the molecular formula C₁₀H₁₄BrN and a molecular weight of 228.13 g/mol .[1][2] Its structure, featuring a bromine atom and two ethyl groups on the aniline ring, gives rise to a distinct spectroscopic fingerprint. The following sections detail the expected and observed signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a basis for structural confirmation.

Data Presentation: A Summary of Spectroscopic Data

The quantitative data obtained from the spectroscopic analysis of this compound are summarized in the tables below. This structured presentation allows for a quick comparison and interpretation of the key spectral features.

Table 1: ¹H NMR Data for this compound

Signal Assignment Chemical Shift (δ) ppm Multiplicity Integration
Aromatic Protons (Ar-H)~7.05Singlet2H
Amine Protons (-NH₂)~3.58Broad Singlet2H
Methylene Protons (-CH₂)~2.45Quartet4H
Methyl Protons (-CH₃)~1.22Triplet6H

Data obtained from CDCl₃ solvent. Chemical shifts are referenced to TMS.[3]

Table 2: ¹³C NMR Data for this compound

Signal Assignment Chemical Shift (δ) ppm
C-NH₂~142.2
C-CH₂CH₃~129.8
Ar-CH~128.5
C-Br~109.8
-CH₂CH₃~24.4
-CH₂CH₃~12.8

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3500N-H StretchPrimary Amine (-NH₂)
2850-2970C-H StretchEthyl Groups (-CH₂CH₃)
~1620N-H BendPrimary Amine (-NH₂)
1450-1500C=C StretchAromatic Ring
~860C-H BendAromatic Ring
500-600C-Br StretchBromo Group

Note: The IR data is predicted based on the functional groups present in the molecule.

Table 4: Mass Spectrometry Data for this compound

m/z Value Interpretation
227/229Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
212/214[M-CH₃]⁺
198/200[M-C₂H₅]⁺

The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These can be adapted for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For a typical ¹H NMR spectrum of a small molecule, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5] For ¹³C NMR, a more concentrated sample of 50-100 mg is often required.[5]

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is suitable.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

    • ¹³C NMR: Acquire spectra with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[7] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small drop of the sample directly on the ATR crystal.[8]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[9] A background spectrum of the empty sample holder or solvent should be recorded and subtracted from the sample spectrum.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as methanol or acetonitrile, typically at a concentration of around 1 mg/mL, which is then further diluted.[10]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

  • Data Acquisition: Introduce the sample into the mass spectrometer. The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. For compounds containing bromine, the isotopic pattern of the molecular ion is a key diagnostic feature.

Visualization of Structural and Spectroscopic Correlations

The following diagrams illustrate the relationship between the molecular structure of this compound and its characteristic spectroscopic signals.

G cluster_structure This compound Structure cluster_data Spectroscopic Data Correlation mol_structure H_NMR ¹H NMR Ar-H: ~7.05 ppm (s) -NH₂: ~3.58 ppm (br s) -CH₂: ~2.45 ppm (q) -CH₃: ~1.22 ppm (t) mol_structure->H_NMR Proton Environment C_NMR ¹³C NMR C-NH₂: ~142.2 ppm C-Et: ~129.8 ppm Ar-CH: ~128.5 ppm C-Br: ~109.8 ppm mol_structure->C_NMR Carbon Skeleton IR IR (cm⁻¹) N-H stretch: 3400-3500 C-H stretch: 2850-2970 C-Br stretch: 500-600 mol_structure->IR Functional Groups MS Mass Spec (m/z) [M]⁺: 227/229 mol_structure->MS Molecular Weight & Isotopic Pattern

Caption: Correlation of the molecular structure of this compound with its key spectroscopic data.

G cluster_workflow Spectroscopic Analysis Workflow start Sample of This compound prep Sample Preparation (Dissolution/Thin Film) start->prep analysis Spectroscopic Analysis prep->analysis nmr NMR (¹H & ¹³C) analysis->nmr ir FTIR analysis->ir ms Mass Spectrometry analysis->ms data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc structure Structural Confirmation data_proc->structure

Caption: A typical workflow for the spectroscopic analysis and structural confirmation of a small molecule.

References

Benchmarking the synthesis of 4-Bromo-2,6-diethylaniline against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of common synthetic methodologies for obtaining 4-Bromo-2,6-diethylaniline, a key intermediate in the synthesis of various organic compounds. The following sections detail direct bromination techniques and a method involving an acetylated intermediate, presenting quantitative data, experimental protocols, and workflow visualizations to facilitate an informed selection of the most suitable synthesis strategy.

Comparative Performance of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between yield, purity, and the complexity of the procedure. The methods presented below offer distinct advantages and disadvantages in these respects.

MethodKey ReagentsSolventTypical YieldPurityKey Considerations
Method 1: Direct Bromination in Acidic Medium 2,6-diethylaniline, Liquid Bromine, Hydrochloric AcidWater67%[1]Good, after purificationRequires careful control of bromine addition to minimize byproduct formation. The use of liquid bromine steam is recommended.[1]
Method 2: Bromination in Glacial Acetic Acid 2,6-dialkylaniline, BromineGlacial Acetic Acid80-85% (for 2,6-dimethylaniline)[2]ModerateFormation of 3-bromo isomer can be a significant byproduct in strongly acidic conditions.[2]
Method 3: Acetyl-Protected Bromination N-(2,6-diethylphenyl)acetamide, BromineChloroform or Acetic AcidNot specifiedHighThe acetylation of the starting material adds an extra step, but can lead to higher regioselectivity and purity.[3]
Method 4: Alternative Brominating Agents 2,6-dichloroaniline, N-bromosuccinimide (NBS)Carbon TetrachlorideNot specified for diethylanilineGoodNBS is a safer alternative to liquid bromine. Radical initiator (BPO) is required.[4]

Experimental Protocols

Method 1: Direct Bromination of 2,6-diethylaniline in Acidic Medium

This protocol is adapted from a method for the synthesis of 4-bromo-2,6-dimethylaniline.[1]

Materials:

  • 2,6-diethylaniline (1 equivalent)

  • Hydrochloric acid (sufficient to achieve pH < 2)

  • Liquid Bromine (1.2 equivalents)

  • Saturated sodium carbonate solution

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,6-diethylaniline in a mixture of hydrochloric acid and water. Ensure the pH of the solution is below 2.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly introduce liquid bromine vapor into the reaction system over a period of 2 hours.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a pinkish-white solid will precipitate. Filter the solid.

  • Neutralize the filtrate by slowly adding a saturated aqueous solution of sodium carbonate until the pH is greater than 12. A red oily substance will form.

  • Extract the organic phase with petroleum ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Freeze the concentrated solution overnight to induce crystallization of the purple needle-shaped product.

  • Isolate the product by vacuum filtration.

Method 3: Bromination of N-(2,6-diethylphenyl)acetamide

This method involves the protection of the amine group as an acetamide to direct the bromination to the para position.[3]

Part A: Synthesis of N-(2,6-diethylphenyl)acetamide

  • React 2,6-diethylaniline with acetic anhydride.

  • Purify the resulting N-(2,6-diethylphenyl)acetamide by recrystallization.

Part B: Bromination of N-(2,6-diethylphenyl)acetamide

  • Dissolve N-(2,6-diethylphenyl)acetamide in chloroform or acetic acid.

  • Add bromine to the solution and stir.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction to isolate the crude N-(4-bromo-2,6-diethylphenyl)acetamide.

  • Purify the product by recrystallization from methanol or a benzene-hexane mixture.

Part C: Hydrolysis of N-(4-bromo-2,6-diethylphenyl)acetamide

  • Hydrolyze the purified N-(4-bromo-2,6-diethylphenyl)acetamide using acidic or basic conditions to yield this compound.

Synthesis and Workflow Diagrams

The following diagrams illustrate the chemical pathways and experimental workflows for the described synthesis methods.

G Synthesis Route via Direct Bromination 2,6-Diethylaniline 2,6-Diethylaniline This compound This compound 2,6-Diethylaniline->this compound Bromination Bromine Bromine Bromine->this compound Acidic Medium Acidic Medium Acidic Medium->this compound

Caption: Direct bromination of 2,6-diethylaniline.

G Synthesis Route via Acetyl Protection cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis 2,6-Diethylaniline 2,6-Diethylaniline N-(2,6-diethylphenyl)acetamide N-(2,6-diethylphenyl)acetamide 2,6-Diethylaniline->N-(2,6-diethylphenyl)acetamide Acetic Anhydride N-(4-bromo-2,6-diethylphenyl)acetamide N-(4-bromo-2,6-diethylphenyl)acetamide N-(2,6-diethylphenyl)acetamide->N-(4-bromo-2,6-diethylphenyl)acetamide Bromine This compound This compound N-(4-bromo-2,6-diethylphenyl)acetamide->this compound H+ or OH-

Caption: Acetyl-protected synthesis of this compound.

G Experimental Workflow for Direct Bromination A Dissolve 2,6-diethylaniline in acidic solution B Cool to 0°C A->B C Add Bromine Vapor B->C D Reaction at Room Temp. C->D E Filter Precipitate D->E F Neutralize & Extract E->F G Dry & Concentrate F->G H Crystallize & Isolate G->H

Caption: Workflow for the direct bromination method.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,6-diethylaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2,6-diethylaniline, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

This compound is a chemical that is moderately toxic if swallowed, inhaled, or in contact with skin, and it can cause skin and serious eye irritation.[1] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other suitable protective clothing.

  • Eye/Face Protection: Safety glasses with side shields or goggles.[1]

Handling:

  • Avoid all personal contact, including inhalation of vapors or dust.

  • Use in a well-ventilated area, preferably under a chemical fume hood.

  • Wash hands thoroughly after handling.[1]

Summary of Hazard Classifications

While specific occupational exposure limits have not been established for this compound, its hazard classifications provide a quantitative basis for risk assessment.[1]

Hazard ClassificationCategoryDescription
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1]
Acute Toxicity (Dermal)Category 4Harmful in contact with skin.[1]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to engage a licensed waste disposal company.[1] Adherence to local and national regulations is mandatory.

Experimental Workflow for Disposal:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical and clearly marked with its contents and associated hazards.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain detailed records of the amount of waste generated, the date of collection, and the contact information of the waste disposal company. This documentation is crucial for regulatory compliance.

  • Decontamination of Empty Containers:

    • Before disposing of the original container, ensure it is completely empty.

    • Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Once decontaminated, the container can be disposed of in accordance with local and national regulations for non-hazardous waste, or as advised by the waste disposal company.[1]

Disposal Decision Pathway

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generation (this compound) segregate Segregate and Collect in Labeled, Sealed Container start->segregate store Store Securely in a Ventilated Area segregate->store contact_vendor Contact Licensed Waste Disposal Company store->contact_vendor provide_sds Provide SDS to Vendor contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Waste Transfer schedule_pickup->document decontaminate Decontaminate Empty Container (Triple Rinse) document->decontaminate dispose_container Dispose of Decontaminated Container per Regulations decontaminate->dispose_container end Disposal Complete dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2,6-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Bromo-2,6-diethylaniline, a crucial intermediate in various research and development applications. Strict adherence to these procedures is vital to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2][3] Engineering controls, such as a certified chemical fume hood, should always be the primary method of exposure control.[4]

The following Personal Protective Equipment (PPE) is mandatory when handling this chemical. A summary of recommendations is provided in the table below.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5]To protect against splashes that can cause serious eye irritation.[1]
Skin Protection - Gloves: Butyl rubber or Viton/Butyl gloves are recommended for extended contact. For incidental splash protection, nitrile gloves may be used, but must be replaced immediately upon contamination.[6][7][8][9] Nitrile has shown poor resistance to some aromatic amines and halogenated hydrocarbons.[10][11][12][13] - Lab Coat: A chemically resistant lab coat, fully buttoned.To prevent skin contact, which can be harmful.[1][2][3] Butyl and Viton/Butyl offer superior resistance to aromatic amines.[6][8][9]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if working outside of a fume hood or if dust or aerosols may be generated.[5]To prevent inhalation, which can be harmful.[1][2][3]

Step-by-Step Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_decon Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Chemical in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Reaction in Fume Hood handling_weigh->handling_reaction decon_glassware Decontaminate Glassware with Solvent handling_reaction->decon_glassware Proceed to Decontamination decon_surfaces Clean Work Surfaces decon_glassware->decon_surfaces disposal_liquid Collect Liquid Waste in Labeled Halogenated Organic Waste Container decon_surfaces->disposal_liquid Proceed to Disposal disposal_solid Collect Solid Waste in Labeled Container disposal_liquid->disposal_solid disposal_ppe Dispose of Contaminated PPE disposal_solid->disposal_ppe

Figure 1. Workflow for the safe handling of this compound.
Experimental Protocols

Example Synthesis of a Related Compound (4-Bromo-2,6-difluoroaniline):

The following is an illustrative protocol for the synthesis of a structurally similar compound and should be adapted and optimized for the synthesis of this compound by qualified personnel.

  • In a suitable reaction vessel, dissolve 2,6-difluoroaniline (1.0 equivalent) in glacial acetic acid.[14]

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred solution, ensuring the temperature remains below 25°C.[14]

  • Stir the mixture at room temperature for 2 hours.[14]

  • Quench the reaction by adding sodium thiosulphate, followed by sodium acetate and water.[14]

  • Cool the mixture to induce precipitation.[14]

  • Isolate the crude product by filtration.[14]

  • Purify the product by dissolving it in a suitable solvent such as ether, washing with water and a mild base (e.g., 10% sodium hydroxide), and then drying the organic phase.[14]

  • Remove the solvent under reduced pressure to yield the final product.[14]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[1][4][5] Do not mix with non-halogenated waste.[5]

  • Solid Waste: Contaminated solid waste, such as filter paper, silica gel, and disposable labware, should be collected in a separate, sealed, and clearly labeled container for solid chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and disposed of as hazardous waste.

Decontamination Procedures:
  • Glassware and Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated.

    • Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. Collect this rinse as halogenated organic waste.

    • Wash the rinsed equipment with soap and water.[15]

    • A final rinse with clean water should be performed.[15]

  • Work Surfaces: Wipe down all potentially contaminated surfaces within the fume hood with a cloth soaked in a suitable solvent, followed by a thorough cleaning with soap and water.[15] Dispose of the cleaning materials as solid hazardous waste.

Emergency Procedures:
  • Spills: In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[5] Collect the absorbent material in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.